(3-Methylazetidin-3-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(3-methylazetidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5(2-6)3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZFPQFJIHSGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564719 | |
| Record name | 1-(3-Methylazetidin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96308-73-5 | |
| Record name | 1-(3-Methylazetidin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-Methylazetidin-3-yl)methanamine Dihydrochloride: A Key Building Block for Advanced Kinase Inhibitors
Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the various heterocyclic systems, small, strained rings have garnered significant attention for their ability to impart desirable characteristics such as improved solubility, metabolic stability, and three-dimensional diversity. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a particularly valuable scaffold.[1] Its rigid, non-planar structure provides a defined exit vector for substituents, enabling precise interactions with biological targets. This guide provides a comprehensive technical overview of (3-Methylazetidin-3-yl)methanamine dihydrochloride, a versatile building block whose strategic importance has been highlighted by its incorporation into advanced therapeutic agents, most notably the selective CDK9 inhibitor, KB-0742.[2]
This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide an in-depth analysis of the molecule's structure, a detailed protocol for its synthesis and characterization, and a thorough examination of its application in the development of targeted cancer therapeutics.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of a disubstituted azetidine. The core structure features a quaternary carbon at the 3-position, substituted with both a methyl group and an aminomethyl group. This geminal disubstitution is a key feature, providing a stereochemically defined and rigid presentation of the primary amine. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of synthetic transformations in protic media.
Below is a diagram of the chemical structure:
Caption: 2D Structure of this compound
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 96308-73-5 | [3] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [3] |
| Molecular Weight | 173.08 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis and Purification
The synthesis of (3-Methylazetidin-3-yl)methanamine is not extensively detailed in peer-reviewed literature for the specific compound; however, a robust synthetic route can be devised based on established methods for preparing substituted azetidines.[5][6] A common and effective strategy involves the construction of a protected azetidine precursor followed by functional group manipulation and deprotection. A logical and field-proven approach starts from a protected 3-methylazetidin-3-ol, proceeds through a nitrile intermediate, which is then reduced and deprotected.
The following multi-step synthesis is a representative and technically sound protocol.
Overall Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of tert-Butyl (3-methylazetidin-3-yl)methylcarbamate (D)
This key intermediate can be synthesized from commercially available precursors or through a multi-step sequence starting from 1-benzhydryl-3-methylazetidin-3-ol. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen. The hydroxyl group can be converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with cyanide to introduce the one-carbon extension. Subsequent reduction of the nitrile to the primary amine and protection with a tert-butoxycarbonyl (Boc) group yields the protected intermediate. The benzhydryl group is then removed via hydrogenolysis.
Step 2: Deprotection to Yield this compound (F)
The final deprotection of the Boc group is achieved under acidic conditions.[7][8]
-
Reaction Setup: To a solution of tert-butyl (3-methylazetidin-3-yl)methylcarbamate (1 equivalent) in a suitable solvent such as 1,4-dioxane or methanol, a solution of hydrochloric acid (2.2-2.5 equivalents, e.g., 4M in dioxane or concentrated aqueous HCl) is added at 0 °C.
-
Execution: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the deprotection is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is often triturated with a non-polar solvent like diethyl ether or hexane to precipitate the dihydrochloride salt as a solid. The solid is then collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield this compound as a white to off-white solid.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the molecule's structure.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the azetidine ring protons (typically in the 3-4 ppm range), a singlet for the C3-methyl group (around 1.3-1.5 ppm), a signal for the aminomethyl CH₂ group (around 3.0-3.3 ppm), and a broad signal for the amine and ammonium protons. |
| ¹³C NMR | A signal for the quaternary C3 carbon, a signal for the C3-methyl carbon, signals for the two equivalent azetidine CH₂ carbons, and a signal for the aminomethyl CH₂ carbon.[9] |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine and ammonium salt (broad bands in the 2400-3200 cm⁻¹ region), C-H stretching vibrations, and N-H bending vibrations. |
| Mass Spectrometry (ESI+) | The mass spectrum would show the molecular ion peak for the free base [M+H]⁺ at m/z = 101.11. |
Application in Drug Discovery: A Cornerstone for the Synthesis of KB-0742
The primary significance of this compound in the field of drug discovery is its role as a crucial building block in the synthesis of the potent and selective CDK9 inhibitor, KB-0742.[2]
The Role of CDK9 in MYC-Dependent Cancers
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. In many cancers, particularly those driven by the oncogene MYC, there is a high dependency on transcriptional machinery to maintain their proliferative state. CDK9 phosphorylates the C-terminal domain of RNA polymerase II, a critical step that allows the transition from paused transcription to productive elongation.[10] By inhibiting CDK9, the transcription of short-lived anti-apoptotic proteins and oncogenes like MYC is suppressed, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway of CDK9 inhibition by KB-0742.
Synthetic Utility in the Preparation of KB-0742
In the synthesis of KB-0742, (3-Methylazetidin-3-yl)methanamine serves as the key fragment that is coupled to the core heterocyclic structure of the inhibitor. The primary amine of the azetidine fragment acts as a nucleophile, forming a crucial bond with the rest of the molecule. The azetidine ring itself is believed to provide an optimal vector and conformational rigidity, allowing the final compound to fit precisely into the ATP-binding pocket of CDK9, thereby achieving high potency and selectivity.[2] The methyl group on the azetidine ring likely contributes to favorable hydrophobic interactions within the kinase domain.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block that provides medicinal chemists with a tool to introduce a rigid, three-dimensional element into their drug candidates. Its successful incorporation into the clinical-stage CDK9 inhibitor KB-0742 underscores the value of the 3,3-disubstituted azetidine scaffold in modern drug design. As the demand for novel therapeutics with improved properties continues to grow, the importance of such well-defined and versatile intermediates is set to increase, making a thorough understanding of their synthesis and chemistry essential for researchers in the field.
References
- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).
-
tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. (n.d.). Retrieved January 24, 2026, from [Link]
-
Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]
-
Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164) - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).
- US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents. (n.d.).
-
KB-0742 Exhibits Tolerable Safety and Activity in Relapsed/Refractory Solid Tumors. (2023, November 17). Retrieved January 24, 2026, from [Link]
-
13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 24, 2026, from [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (n.d.). Retrieved January 24, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis of carbamate 9 d: (a) tert‐butyl... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents. (n.d.).
-
A. Azetidines are useful scaffolds in a broad area of disciplines. B.... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
-
Preclinical Activity of KB-0742, An Oral, Highly Selective, CDK9 Inhibitor, in Cell Lines and in - Tempus. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with - Semantic Scholar. (n.d.). Retrieved January 24, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (n.d.). Retrieved January 24, 2026, from [Link]
-
Safety and Efficacy of a Selective Inhibitor of Cyclin-dependent Kinase 9 (KB-0742) in Patients with Recurrent - AACR Journals. (n.d.). Retrieved January 24, 2026, from [Link]
-
2 - Supporting Information. (n.d.). Retrieved January 24, 2026, from [Link]
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 96308-73-5|this compound|BLD Pharm [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. scispace.com [scispace.com]
- 9. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. aacrjournals.org [aacrjournals.org]
The Azetidine Ring: A Cornerstone of Modern Drug Design – An In-depth Technical Guide on (3-Methylazetidin-3-yl)methanamine dihydrochloride
Introduction: Beyond Flatland – The Rise of Three-Dimensional Scaffolds in Medicinal Chemistry
For decades, drug discovery was largely dominated by aromatic, planar molecules. However, the increasing complexity of biological targets and the demand for improved pharmacological profiles have propelled a shift towards three-dimensional (3D) molecular architectures. Saturated heterocycles, once considered mere accessories, are now recognized as powerful tools for navigating the intricate landscapes of protein binding pockets. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2]
This technical guide delves into the multifaceted role of the azetidine ring, with a specific focus on the versatile building block, (3-Methylazetidin-3-yl)methanamine dihydrochloride. We will explore the unique physicochemical properties conferred by the azetidine moiety and how they translate into tangible benefits in drug design, including enhanced potency, selectivity, and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this compact yet impactful structural element.
The Azetidine Advantage: A Symphony of Strain and Stability
The four-membered azetidine ring exists in a delicate balance between significant ring strain (approximately 25.4 kcal/mol) and reasonable chemical stability.[3] This inherent strain, greater than that of its five-membered pyrrolidine counterpart (5.4 kcal/mol) but less than the highly reactive three-membered aziridine (27.7 kcal/mol), is the wellspring of its unique chemical reactivity and conformational properties.[3]
Conformational Rigidity: A Pre-organized Advantage for Target Binding
One of the most compelling reasons for incorporating an azetidine ring into a drug candidate is the conformational rigidity it imparts.[2][4] Unlike more flexible aliphatic chains or larger rings, the puckered four-membered ring restricts the number of accessible conformations. This pre-organization of pendant functional groups can significantly reduce the entropic penalty upon binding to a biological target, leading to a higher binding affinity.[4] In fragment-based drug design, this rigidity provides more reliable and reproducible results in silico screening methods.[4]
The 3,3-disubstituted pattern of this compound further locks the geometry of the attached aminomethyl group, presenting it to the target in a well-defined spatial orientation. This is a critical advantage for optimizing interactions with specific residues in a binding pocket.
This compound: A Versatile Building Block
This compound is a valuable intermediate in the synthesis of more complex, biologically active molecules.[5] Its structure features a rigid azetidine core with a primary amine, providing a convenient handle for further chemical modifications.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H14Cl2N2 | [Generic Database] |
| Molecular Weight | 173.08 g/mol | [Generic Database] |
| Appearance | Solid | [Generic Database] |
| Solubility | Soluble in water | [Inferred from dihydrochloride salt form] |
The Role of the Azetidine Ring in Drug Design: A Mechanistic Perspective
The incorporation of the azetidine moiety, and specifically the 3-methyl-3-aminomethyl-azetidine core, offers a multitude of advantages in drug design, influencing everything from target engagement to metabolic stability.
Bioisosterism: A Strategic Replacement for Enhanced Properties
The azetidine ring is an effective bioisostere for a variety of other cyclic and acyclic functionalities. This strategic replacement can lead to significant improvements in a compound's overall profile. For instance, azetidines have been successfully used to replace larger, more lipophilic rings like pyrrolidine and piperidine, often resulting in improved solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][7]
In a comparative study of nicotinic acetylcholine receptor (nAChR) ligands, azetidinyl compounds were found to bind with enhanced affinity relative to their piperidine counterparts.[8] This highlights the potential of the azetidine ring to fine-tune ligand-receptor interactions.
Impact on Physicochemical Properties
The compact and polar nature of the azetidine ring can significantly influence key physicochemical properties of a molecule.
-
Solubility: The presence of the nitrogen atom in the azetidine ring can increase the polarity and hydrogen bonding capacity of a molecule, often leading to improved aqueous solubility.[9] This is a critical parameter for oral bioavailability.
-
Lipophilicity (logP): Replacing larger, more greasy fragments with an azetidine ring can reduce a compound's lipophilicity, which can be beneficial for reducing off-target effects and improving metabolic stability.
-
Basicity (pKa): The nitrogen atom in the azetidine ring is basic, and its pKa can be modulated by the substituents on the ring and the nitrogen itself. This basic center can be crucial for forming salt bridges with acidic residues in a protein's active site.
Enhancing Metabolic Stability
The azetidine ring can improve a compound's metabolic stability by blocking sites of oxidative metabolism.[9] The 3,3-disubstitution pattern in this compound provides steric hindrance that can protect adjacent functionalities from enzymatic degradation by cytochrome P450 enzymes. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance their metabolic stability and pharmacokinetic profiles.[1][2]
Experimental Protocols
The following protocols are provided as examples of how (3-Methylazetidin-3-yl)methanamine can be chemically manipulated. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Boc Protection of (3-Methylazetidin-3-yl)methanamine
This protocol describes the protection of the primary amine of (3-Methylazetidin-3-yl)methanamine using di-tert-butyl dicarbonate (Boc)2O.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 15 minutes to liberate the free amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)2O (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected product.
Protocol 2: Amide Coupling of Boc-(3-Methylazetidin-3-yl)methanamine with a Carboxylic Acid
This protocol describes the coupling of the Boc-protected amine with a carboxylic acid using a standard peptide coupling reagent like HATU.
Materials:
-
Boc-(3-Methylazetidin-3-yl)methanamine (from Protocol 1)
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of Boc-(3-Methylazetidin-3-yl)methanamine (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Visualizing the Synthetic Workflow
The following diagram illustrates the two-step process of incorporating the (3-Methylazetidin-3-yl)methanamine core into a target molecule via Boc protection and subsequent amide coupling.
Case Study: Azetidine in Kinase Inhibitors
The 3-aminomethyl-3-methylazetidine scaffold has proven to be a key structural component in the development of potent and selective kinase inhibitors. For example, analogs derived from this scaffold have been instrumental in the design of novel CDK9 (Cyclin-dependent kinase 9) inhibitors. CDK9 is a crucial transcriptional regulator and a promising therapeutic target in oncology. The rigid presentation of the amine by the azetidine ring allows for precise and strong interactions with the kinase hinge region, a critical factor for achieving high potency.
Conclusion and Future Outlook
The azetidine ring, exemplified by the versatile building block this compound, has firmly established its place in the medicinal chemist's toolbox. Its unique combination of conformational rigidity, stability, and favorable physicochemical properties makes it an invaluable scaffold for the design of next-generation therapeutics. As our understanding of complex biological targets continues to grow, the demand for sophisticated, three-dimensional molecules will only increase. The strategic incorporation of the azetidine ring will undoubtedly play a pivotal role in the discovery and development of innovative medicines with improved efficacy and safety profiles. The continued development of novel synthetic methodologies to access diverse and densely functionalized azetidines will further expand their application in drug discovery.[10]
References
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]
-
Li, Z., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]
-
Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Singh, R., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(22), 14894–14900. [Link]
-
Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421–4434. [Link]
-
Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 123-145. [Link]
-
ResearchGate. (n.d.). Carboxylic acid-Amine coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. Retrieved from [Link]
-
Brewster, J. M., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 123-145. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15786–15813. [Link]
-
Trafton, A. (2024, June 27). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]
-
ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes. Retrieved from [Link]
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
-
Hundal, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47563–47585. [Link]
-
Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 11(12), 2415–2421. [Link]
-
Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334–395. [Link]
-
Yasgar, A., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling, 64(19), 6045–6055. [Link]
-
Martinez-Mayorga, K., et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 58(2), 163–168. [Link]
-
ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine.... Retrieved from [Link]
-
Kürti, L., et al. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]
-
Bobko, A. A., et al. (2023). Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. International Journal of Molecular Sciences, 24(4), 3326. [Link]
-
ResearchGate. (n.d.). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wierzbinski, E., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal, 28(41), e202200925. [Link]
-
Agostino, M., & Mancuso, R. (2021). Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics. Molecules, 26(24), 7564. [Link]
-
ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine.... Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Method for the Preparation of Carboxylic Esters Using (Chloromethylene)dimethylammonium Chloride. Retrieved from [Link]
-
STM Journals. (n.d.). Computational Biomodeling: Transforming Drug Design with Advanced Simulations. Retrieved from [Link]
-
Abu-Youssef, M. A. M., et al. (2022). A New Zn(II) Azido Complex of L-Arginine: X-ray Crystal Structure, Hirshfeld, and AIM Studies. Crystals, 12(5), 693. [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. [Link]
Sources
- 1. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates [mdpi.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. Azetidines - Enamine [enamine.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. technologynetworks.com [technologynetworks.com]
(3-Methylazetidin-3-yl)methanamine Dihydrochloride: A Technical Guide to a Novel Scaffold for Drug Discovery
Introduction: The Azetidine Ring as a Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is paramount. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" motif, offering a unique combination of structural rigidity, metabolic stability, and synthetic versatility.[1] Unlike its more flexible five- and six-membered counterparts, such as pyrrolidine and piperidine, the inherent ring strain of the azetidine nucleus (approximately 25.4 kcal/mol) imparts a distinct three-dimensional geometry that can facilitate favorable interactions with biological targets.[2] This conformational constraint can lead to enhanced binding affinity and selectivity, while the introduction of sp³-rich character often improves solubility and reduces off-target toxicity.[3]
This in-depth technical guide focuses on a particularly valuable building block for novel scaffold design: (3-Methylazetidin-3-yl)methanamine dihydrochloride . This compound features a quaternary center within the azetidine ring, a methyl group that can influence lipophilicity and metabolic stability, and a primary amine handle that serves as a versatile point for synthetic elaboration. Through a comprehensive exploration of its synthesis, properties, and applications, this guide will equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this unique scaffold in their discovery programs.
Physicochemical Properties and Strategic Advantages
The incorporation of the 3-methyl-3-(aminomethyl)azetidine moiety into a lead compound can offer several strategic advantages over more traditional cyclic amine scaffolds like piperidine. These benefits stem from the unique stereoelectronic properties of the strained four-membered ring.
| Property | (3-Methylazetidin-3-yl)methanamine Moiety | Corresponding Piperidine Analog | Rationale and Impact on Drug Design |
| pKa of the Aminomethyl Group | Expected to be slightly lower | Typically around 10-11 | The electron-withdrawing effect of the azetidine ring can reduce the basicity of the exocyclic amine, potentially mitigating off-target effects associated with highly basic centers. |
| Lipophilicity (LogP) | Generally lower | Generally higher | The more polar nature of the azetidine ring can lead to improved aqueous solubility and a more favorable overall ADME profile.[4] |
| Metabolic Stability | Often enhanced | Susceptible to CYP-mediated oxidation | The 3,3-disubstitution on the azetidine ring can sterically hinder enzymatic attack, leading to increased metabolic stability and a longer in vivo half-life.[3] |
| Conformational Rigidity | High | Flexible (chair-boat interconversion) | The constrained conformation of the azetidine ring reduces the entropic penalty upon binding to a target, which can translate to higher binding affinity.[1] |
| Vectorial Diversity | Defined exit vectors | Multiple potential exit vectors | The rigid azetidine scaffold presents substituents in well-defined spatial orientations, allowing for more precise structure-activity relationship (SAR) studies. |
Synthesis of this compound and its N-Boc Protected Intermediate
The synthesis of this compound is a multi-step process that typically involves the construction of the core azetidine ring followed by functional group manipulations. A common and efficient strategy involves the use of a Boc (tert-butyloxycarbonyl) protecting group to facilitate purification and ensure selective reactions.
Caption: Synthetic overview for this compound.
Experimental Protocol: Synthesis of tert-Butyl (3-methylazetidin-3-yl)methylcarbamate
This protocol outlines a potential synthetic route to the N-Boc protected intermediate, which is a key precursor to the final dihydrochloride salt.
Step 1: Synthesis of N-Boc-3-methyl-3-azetidinone
The synthesis of the azetidinone intermediate can be achieved through various published methods, often starting from commercially available precursors and involving a cyclization step.[5]
Step 2: Cyanation of N-Boc-3-methyl-3-azetidinone
-
To a solution of N-Boc-3-methyl-3-azetidinone in a suitable aprotic solvent (e.g., tetrahydrofuran), add trimethylsilyl cyanide and a catalytic amount of a Lewis acid (e.g., zinc iodide) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-methyl-3-(cyanomethyl)azetidine.
Step 3: Reduction of the Nitrile
-
Dissolve N-Boc-3-methyl-3-(cyanomethyl)azetidine in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, Raney nickel, under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield tert-Butyl (3-methylazetidin-3-yl)methylcarbamate.
Step 4: Deprotection to form the Dihydrochloride Salt
-
Dissolve the tert-Butyl (3-methylazetidin-3-yl)methylcarbamate in a suitable organic solvent such as methanol or 1,4-dioxane.
-
Add an excess of a solution of hydrochloric acid in the same solvent.
-
Stir the mixture at room temperature. The product will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a white solid.[2]
Incorporation into Novel Scaffolds: Synthetic Strategies and Protocols
The primary amine of (3-Methylazetidin-3-yl)methanamine serves as a versatile handle for a variety of chemical transformations, enabling its incorporation into a diverse range of molecular scaffolds. The two most common and powerful methods for this are N-acylation to form amides and reductive amination to form secondary or tertiary amines.
Caption: Key synthetic transformations for scaffold elaboration.
Protocol 1: N-Acylation for Amide Bond Formation
This protocol describes a general procedure for the coupling of (3-Methylazetidin-3-yl)methanamine with a carboxylic acid to form an amide linkage, a common motif in kinase inhibitors and other biologically active molecules.[6]
-
Reagents and Materials:
-
This compound
-
Carboxylic acid of interest
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Tertiary amine base (e.g., diisopropylethylamine (DIPEA) or triethylamine)
-
Anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))
-
-
Procedure: a. To a solution of the carboxylic acid (1.0 equivalent) in the chosen solvent, add the peptide coupling reagent (1.1 equivalents) and the tertiary amine base (2.2 equivalents). b. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. c. In a separate flask, suspend this compound (1.0 equivalent) in the same solvent and add the tertiary amine base (2.2 equivalents) to neutralize the hydrochloride salt and liberate the free amine. d. Add the solution of the free amine to the pre-activated carboxylic acid mixture. e. Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. f. Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Protocol 2: Reductive Amination for C-N Bond Formation
Reductive amination provides a powerful method for forming secondary or tertiary amines by reacting the primary amine of the azetidine building block with an aldehyde or ketone in the presence of a reducing agent.[7]
-
Reagents and Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Tertiary amine base (e.g., triethylamine) for neutralization
-
Anhydrous solvent (e.g., dichloromethane, methanol, or tetrahydrofuran)
-
-
Procedure: a. Suspend this compound (1.0 equivalent) in the chosen solvent and add the tertiary amine base (2.2 equivalents) to generate the free amine. b. Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution of the free amine. c. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. d. Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture. e. Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS). f. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. g. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. h. Purify the crude product by column chromatography to yield the desired secondary or tertiary amine.
Conformational Analysis and its Implications
The conformational rigidity of the azetidine ring is a key determinant of its utility in scaffold design. NMR spectroscopy and X-ray crystallography are powerful tools for elucidating the preferred conformations of molecules containing this motif.
In the case of 3,3-disubstituted azetidines, the ring puckering and the orientation of the substituents are of particular interest. The four-membered ring can adopt a puckered conformation to relieve some of its inherent strain. The substituents at the 3-position will occupy pseudo-axial and pseudo-equatorial positions. The conformational preference will be influenced by the steric bulk of the substituents.
NMR studies, particularly 2D-NOESY experiments, can provide through-space correlations between protons, which can be used to deduce the relative stereochemistry and preferred conformation in solution.[8] For example, the observation of a nuclear Overhauser effect (NOE) between a proton on the methyl group and a proton on one of the azetidine ring methylene groups can provide insight into the puckering of the ring and the orientation of the methyl group.
X-ray crystallography provides a definitive picture of the solid-state conformation.[9] Analysis of crystal structures of compounds containing the 3-methyl-3-(aminomethyl)azetidine scaffold can reveal the precise bond angles, bond lengths, and torsional angles, confirming the puckered nature of the ring and the spatial disposition of the substituents.
Caption: Workflow for conformational analysis of azetidine-containing scaffolds.
Safety and Handling
-
Hazard Identification: Likely to be classified as an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for the design of novel molecular scaffolds in drug discovery. Its unique combination of conformational rigidity, metabolic stability, and synthetic accessibility makes it an attractive alternative to more traditional cyclic amines. The strategic incorporation of this moiety can lead to compounds with improved physicochemical and pharmacokinetic properties, ultimately enhancing their potential as therapeutic agents. As the demand for novel chemical matter with improved drug-like properties continues to grow, the utilization of innovative scaffolds such as the 3-methyl-3-(aminomethyl)azetidine core will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). PubMed Central. [Link]
- (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes. (2013).
-
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. (n.d.). ResearchGate. [Link]
- Preparation of (r)-3-aminopiperidine dihydrochloride. (2010).
-
Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. (2022). MDPI. [Link]
-
Preparation of hymenialdisine, analogues and their evaluation as kinase inhibitors. (n.d.). Europe PMC. [Link]
- Synthesis of azetidine derivatives. (2000).
- Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). (2015).
-
Design and synthesis of rho kinase inhibitors (III). (2007). PubMed. [Link]
- Preparation of C-pyrazine-methylamines. (2013).
-
N.m.r. and conformational analysis of some 2,3-disubstituted methyl alpha-L-rhamnopyranosides. (1991). PubMed. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). Heterocycles. [Link]
-
Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.). ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
-
Synthesis and Biological Evaluation of 3-(Substituted-benzylidene)-1,3-dihydro-indolin Derivatives as Human Protein Kinase CK2 and p60c-Src Tyrosine Kinase Inhibitors. (2007). ResearchGate. [Link]
-
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). MDPI. [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Royal Society of Chemistry. [Link]
- 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents. (2021).
-
MSDS of azetidine hydrochloride. (n.d.). Capot Chemical. [Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). (n.d.). ResearchGate. [Link]
-
Narrowing down the conformational space with solid-state NMR in crystal structure prediction of linezolid cocrystals. (2022). PubMed. [Link]
-
SAFETY DATA SHEET - Azetidine hydrochloride. (2023). Fisher Scientific. [Link]
-
Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. (2012). ScienceDirect. [Link]
-
Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. (2007). ResearchGate. [Link]
-
Characterization of conformational heterogeneity via higher-dimensionality, proton-detected solid-state NMR. (2022). PubMed Central. [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2006). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of hymenialdisine, analogues and their evaluation as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. N.m.r. and conformational analysis of some 2,3-disubstituted methyl alpha-L-rhamnopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.fr [fishersci.fr]
Methodological & Application
Application Notes and Protocols for the Coupling of (3-Methylazetidin-3-yl)methanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methylazetidin-3-yl)methanamine dihydrochloride is a valuable building block in medicinal chemistry and drug discovery. The presence of a strained azetidine ring and a primary amine functionality offers a unique three-dimensional scaffold that can be incorporated into novel molecular entities to explore new chemical space and enhance pharmacological properties. Azetidines are increasingly sought after as bioisosteres for larger, more flexible ring systems, often leading to improved metabolic stability and physicochemical properties.[1][2] This guide provides detailed experimental protocols for two fundamental and widely used coupling reactions involving this compound: amide bond formation and reductive amination. The protocols are designed to be a practical resource for researchers aiming to synthesize a diverse range of derivatives from this versatile starting material.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is crucial for proper handling, storage, and reaction setup.
| Property | Value | Reference |
| CAS Number | 96308-73-5 | [3] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [3] |
| Molecular Weight | 173.08 g/mol | [3] |
| Appearance | White to off-white solid | |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
| SMILES Code | NCC1(C)CNC1.[H]Cl.[H]Cl | [3] |
Handling and Safety Precautions
As with all laboratory chemicals, this compound and other azetidine-containing compounds should be handled with care in a well-ventilated fume hood.[4][5] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[6] The dihydrochloride salt is a solid and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[7]
Key safety considerations include:
-
Irritant: The compound may cause skin and eye irritation.[7] In case of contact, rinse the affected area with copious amounts of water.
-
Inhalation: Avoid inhaling the dust.
-
Spills: In case of a spill, clean the area thoroughly with an appropriate absorbent material.[5]
Core Concepts: Navigating the Dihydrochloride Salt in Coupling Reactions
A critical aspect of working with this compound is understanding the role of the dihydrochloride salt. The primary amine is protonated, rendering it non-nucleophilic and unreactive in its salt form. To participate in coupling reactions, the free amine must be liberated in situ. This is achieved by the addition of a suitable, non-nucleophilic base. The choice of base and the stoichiometry are crucial for the success of the reaction.
Amide Coupling
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[8] The reaction involves the coupling of a carboxylic acid with an amine. To facilitate this, the carboxylic acid is typically activated using a coupling reagent.[9] For reactions involving an amine hydrochloride salt, it is essential to add at least two equivalents of a base: one to neutralize the hydrochloride salt of the amine and another to facilitate the coupling reaction itself.[2][10]
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from a primary amine and a carbonyl compound (an aldehyde or a ketone).[9] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced by a reducing agent.[11] When starting with an amine hydrochloride salt, a base must be added to neutralize the salt and allow for the initial formation of the imine.[12]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the amide coupling and reductive amination of this compound.
Protocol 1: Amide Coupling with a Carboxylic Acid
This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid using HATU as the coupling reagent and DIPEA as the base.
Caption: Workflow for Amide Coupling.
Materials:
| Reagent | Molar Equiv. |
| Carboxylic Acid | 1.0 |
| This compound | 1.0 |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 1.1 |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 |
| Anhydrous DMF (N,N-Dimethylformamide) | - |
| Ethyl Acetate | - |
| Saturated aqueous NaHCO₃ solution | - |
| Brine | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - |
| Silica Gel for chromatography | - |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add this compound (1.0 eq) to the solution.
-
Slowly add DIPEA (3.0 eq) to the reaction mixture at 0 °C (ice bath). The addition of the base is crucial to liberate the free amine.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The steric hindrance of the amine may necessitate longer reaction times.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.[7]
Protocol 2: Reductive Amination with an Aldehyde or Ketone
This protocol outlines a general procedure for the reductive amination of this compound with a carbonyl compound using sodium triacetoxyborohydride as the reducing agent.
Caption: Workflow for Reductive Amination.
Materials:
| Reagent | Molar Equiv. |
| Aldehyde or Ketone | 1.1 |
| This compound | 1.0 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.5 |
| Triethylamine (TEA) | 2.2 |
| Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | - |
| Acetic Acid (optional, catalytic) | - |
| Saturated aqueous NaHCO₃ solution | - |
| Dichloromethane (DCM) for extraction | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - |
| Silica Gel for chromatography | - |
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Suspend the solids in anhydrous DCE or DCM.
-
Add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride salts and facilitate imine formation.
-
Optionally, a catalytic amount of acetic acid can be added to promote imine formation, particularly with less reactive ketones.[13]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully as gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent streaking of the amine product on the silica gel) to yield the desired secondary amine.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete liberation of the free amine.- Steric hindrance of the amine.- Ineffective coupling reagent or reducing agent.- Insufficient reaction time. | - Ensure the correct stoichiometry of the base is used (at least 2 equivalents for the dihydrochloride).- Switch to a more potent coupling reagent for hindered amines (e.g., COMU).[10]- For reductive amination, consider a two-step procedure: isolate the imine first, then reduce.[14]- Increase the reaction time and continue monitoring. |
| Formation of side products | - In amide coupling, self-condensation of the carboxylic acid.- In reductive amination, over-alkylation to the tertiary amine. | - Use a coupling reagent with an additive like HOBt to suppress side reactions.[15]- In reductive amination, use a 1:1 stoichiometry of the amine to the carbonyl compound. A two-step procedure can also prevent over-alkylation.[14] |
| Difficulty in purification | - Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).- Basic nature of the product leading to streaking on silica gel. | - For carbodiimide couplings, choose DIC over DCC for easier removal of the urea byproduct.[15]- Add a small amount of a volatile base (e.g., triethylamine or ammonium hydroxide) to the chromatography eluent. |
Characterization of Coupled Products
The successful synthesis of the coupled products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., the amide carbonyl stretch).
Conclusion
This compound is a versatile building block for the synthesis of novel compounds in drug discovery. The protocols provided herein for amide coupling and reductive amination offer robust starting points for the derivatization of this important scaffold. Careful consideration of the dihydrochloride salt form and the use of an appropriate base are paramount for successful transformations. By following these guidelines and employing standard optimization and purification techniques, researchers can efficiently generate a wide array of functionalized azetidine derivatives for further investigation.
References
Sources
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. bachem.com [bachem.com]
- 3. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. hepatochem.com [hepatochem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 8. growingscience.com [growingscience.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amide synthesis by acylation [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. peptide.com [peptide.com]
Application Notes & Protocols: A Researcher's Guide to Protecting Group Strategies for (3-Methylazetidin-3-yl)methanamine
Introduction: The Synthetic Challenge of a Privileged Scaffold
(3-Methylazetidin-3-yl)methanamine is a valuable bifunctional building block in medicinal chemistry and drug development. Its rigid, three-dimensional azetidine core provides a unique conformational constraint, while the primary aminomethyl group serves as a key vector for derivatization. However, the synthetic utility of this scaffold is predicated on the ability to selectively functionalize its primary amine in the presence of the tertiary azetidine nitrogen. This task is complicated by the inherent ring strain of the azetidine heterocycle (approx. 25.4 kcal/mol), which renders it susceptible to degradation under harsh reaction conditions.[1]
This guide provides a detailed analysis of protecting group strategies for (3-Methylazetidin-3-yl)methanamine. We will explore the core chemical principles governing selectivity and stability, and present field-proven protocols for the installation and removal of the most suitable amine protecting groups. Our focus is on providing researchers with the rationale to make informed decisions, ensuring high-yield, selective protection while preserving the integrity of the valuable azetidine core.
Core Principles: Reactivity and Stability
The successful protection of (3-Methylazetidin-3-yl)methanamine hinges on two key factors: the differential reactivity of its two amino groups and the stability of the four-membered ring.
-
Nucleophilicity and Selectivity: The molecule possesses a primary amine (-NH₂) and a tertiary amine (the azetidine nitrogen). Primary amines are generally more nucleophilic and less sterically hindered than tertiary amines.[2][3] This inherent difference allows for the selective protection of the exocyclic primary amine under kinetically controlled conditions using common electrophilic protecting group reagents.
-
Azetidine Ring Stability: The primary concern is the stability of the azetidine ring, particularly under acidic conditions used for some deprotection steps. Protonation of the azetidine nitrogen can activate the ring, making it susceptible to nucleophilic attack and subsequent ring-opening.[4] Therefore, the choice of a protecting group is intrinsically linked to the conditions required for its removal. While stable to most bases and nucleophiles, the ring's lability to strong acids is a critical consideration.[1][5]
Strategic Approaches to Selective Protection
We will focus on three widely-used carbamate protecting groups—Boc , Cbz , and Fmoc —which offer a range of orthogonal deprotection conditions.[6]
The Boc (tert-Butoxycarbonyl) Strategy: High Utility with a Stability Caveat
The Boc group is arguably the most common amine protecting group in organic synthesis due to its ease of installation and general stability to a wide range of reagents.[7]
Rationale: The reaction of di-tert-butyl dicarbonate (Boc₂O) with (3-Methylazetidin-3-yl)methanamine proceeds selectively at the more nucleophilic and less hindered primary amine.[8] The primary challenge lies in the deprotection step, which typically requires strong acid (e.g., trifluoroacetic acid, TFA), posing a risk to the acid-labile azetidine ring.[4][5]
Protection Protocol: Synthesis of tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate
Figure 1. Boc Protection Scheme
-
Dissolution: Dissolve (3-Methylazetidin-3-yl)methanamine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution (a biphasic system is common).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography if necessary.
Deprotection Protocol: Cleavage of the Boc Group
-
Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 10-20 eq, typically 20-50% v/v in DCM) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours. Crucially, monitor this reaction carefully to minimize the time the azetidine is exposed to strong acid, thereby reducing the risk of ring-opening.
-
Quenching: Upon completion, carefully concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Isolation: Dissolve the residue in a minimal amount of water and basify to pH >10 with 2M NaOH. Extract the free amine with DCM or another suitable organic solvent. Dry the organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected product.
The Cbz (Carboxybenzyl) Strategy: The Robust and Reliable Choice
The Cbz group offers a highly reliable method for amine protection, with the significant advantage of being removable under neutral conditions that are fully compatible with the azetidine ring.[9]
Rationale: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under mildly basic conditions, selectively targeting the primary amine.[10] Its removal via catalytic hydrogenolysis (H₂/Pd-C) is exceptionally mild and orthogonal to most other protecting groups, avoiding the acidic conditions that threaten the azetidine core.[6][9] This makes the Cbz strategy the recommended approach for syntheses requiring high fidelity of the azetidine scaffold.
Protection Protocol: Synthesis of benzyl ((3-methylazetidin-3-yl)methyl)carbamate
Figure 2. Cbz Protection Scheme
-
Dissolution: Suspend (3-Methylazetidin-3-yl)methanamine (1.0 eq) in a biphasic mixture of DCM and saturated aqueous sodium carbonate (Na₂CO₃) solution.
-
Reagent Addition: Cool the mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.
Deprotection Protocol: Hydrogenolysis of the Cbz Group
-
Setup: Dissolve the N-Cbz protected amine (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc). Add palladium on carbon (10% Pd/C, 5-10 mol% Pd).
-
Hydrogenation: Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas (H₂). Maintain a hydrogen atmosphere (a balloon is sufficient for small scale) and stir the suspension vigorously at room temperature.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the deprotected amine.
The Fmoc (Fluorenylmethyloxycarbonyl) Strategy: Orthogonal and Base-Labile
The Fmoc group is a cornerstone of solid-phase peptide synthesis and offers excellent orthogonality to both acid-labile (Boc) and hydrogenation-labile (Cbz) groups.[6]
Rationale: The Fmoc group is stable to acids and hydrogenation but is readily cleaved by mild bases, such as piperidine.[6] This base-lability is fully compatible with the azetidine ring. It is an ideal choice when subsequent synthetic steps involve acidic conditions or when Cbz/Boc orthogonality is required.
Protection Protocol: Synthesis of (9H-fluoren-9-yl)methyl ((3-methylazetidin-3-yl)methyl)carbamate
-
Dissolution: Dissolve (3-Methylazetidin-3-yl)methanamine (1.0 eq) in a 10% aqueous sodium carbonate solution and dioxane (1:1).
-
Reagent Addition: Cool to 0 °C and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in dioxane dropwise.
-
Reaction: Stir at 0 °C for 1 hour, then at room temperature for 4-8 hours.
-
Work-up: Add water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 1M HCl, then brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Deprotection Protocol: Base-Mediated Cleavage of the Fmoc Group
-
Dissolution: Dissolve the N-Fmoc protected amine in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to the solution (typically 20% v/v).
-
Reaction: Stir at room temperature. The reaction is usually very fast, often completing in under 30 minutes.
-
Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The resulting dibenzofulvene-piperidine adduct is non-volatile.
-
Isolation: The crude residue can be purified by column chromatography or by an acid-base extraction to isolate the desired free amine.
Strategy Comparison and Selection
The optimal protecting group strategy is dictated by the overall synthetic plan. The following table provides a comparative summary to guide your decision-making process.
| Protecting Group | Protection Conditions | Deprotection Conditions | Azetidine Ring Compatibility | Orthogonality & Use Case |
| Boc | Boc₂O, aq. base | Strong Acid (TFA, HCl)[5] | Moderate: Risk of acid-mediated ring-opening. Requires careful monitoring.[4] | Orthogonal to Cbz and Fmoc. Ideal for general synthesis if subsequent steps are base-sensitive or require hydrogenation. |
| Cbz | Cbz-Cl, aq. base | H₂/Pd-C (Catalytic Hydrogenolysis)[9] | Excellent: Hydrogenolysis is mild, neutral, and highly compatible. | Orthogonal to Boc and Fmoc. The most reliable choice for preserving the azetidine core. |
| Fmoc | Fmoc-Cl, aq. base | Mild Base (20% Piperidine in DMF)[6] | Excellent: Base-labile deprotection is fully compatible with the azetidine ring. | Orthogonal to Boc and Cbz. Preferred in peptide synthesis or when acid/hydrogenation must be avoided. |
Experimental Workflow: A Decision-Making Diagram
The following workflow illustrates a logical process for selecting the appropriate protecting group strategy.
Figure 3. Decision workflow for protecting group selection.
Conclusion
The selective protection of (3-Methylazetidin-3-yl)methanamine is a readily achievable synthetic transformation when guided by a sound understanding of the molecule's reactivity and stability. Due to the inherent risk of ring-opening under strong acidic conditions, the Cbz (carboxybenzyl) group represents the most robust and reliable strategy for protecting the primary amine while ensuring the integrity of the azetidine core. The Fmoc group provides an excellent orthogonal alternative, particularly when basic deprotection is desired. While the Boc group is a viable option, its use necessitates careful control and monitoring during the acid-mediated deprotection step to mitigate potential side reactions. By selecting the appropriate strategy based on the planned synthetic route, researchers can confidently employ this valuable building block in the design and synthesis of novel chemical entities.
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50069-50091. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2023). Stability of different azetidine esters. [Link]
-
Baran, P. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594–1600. [Link]
-
Jalal, S., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2598-2613. [Link]
-
Chemtube3d. (2021). Adding Cbz Protecting Group Mechanism. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]
-
ResearchGate. (2020). Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines. [Link]
-
Journal of the American Chemical Society. (2019). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]
-
National Institutes of Health. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
Chemistry LibreTexts. (2023). Amines as Nucleophiles. [Link]
-
Fiveable. Nucleophilicity of Amines Definition. [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
-
Chemguide. Amines as nucleophiles. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. youtube.com [youtube.com]
Mastering the Purification of (3-Methylazetidin-3-yl)methanamine Derivatives: A Guide for Drug Discovery Professionals
For researchers, medicinal chemists, and process development scientists, the isolation of pure, well-characterized chemical entities is the bedrock of reliable and reproducible results. The (3-methylazetidin-3-yl)methanamine scaffold is an increasingly important building block in modern drug discovery, valued for the unique three-dimensional architecture it imparts to molecules.[1] However, the inherent basicity and polarity of these small, nitrogen-containing heterocycles present significant purification challenges. This comprehensive guide provides a detailed exploration of robust purification strategies tailored for derivatives of (3-methylazetidin-3-yl)methanamine, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern success.
The Purification Challenge: Understanding the Physicochemical Landscape
Derivatives of (3-methylazetidin-3-yl)methanamine are characterized by a tertiary amine within the azetidine ring and a primary amine in the side chain. This dual basicity, coupled with their often high polarity, dictates the primary obstacles in their purification:
-
Strong Interactions with Silica Gel: The acidic nature of standard silica gel leads to strong ionic interactions with basic amines, resulting in poor peak shape, tailing, and in some cases, irreversible adsorption during column chromatography.[2]
-
High Polarity and Solubility: These compounds are often highly soluble in polar solvents like water and methanol, which can complicate extraction and crystallization procedures.
-
Potential for Impurities: Synthesis of the azetidine ring can be complex, leading to a range of potential impurities including starting materials, reagents, byproducts from incomplete reactions, and regioisomers.[3] A thorough understanding of the synthetic route is crucial for anticipating and targeting these impurities.
A logical workflow for the purification of these derivatives is essential for efficient and successful isolation of the target compound.
Caption: A general workflow for the purification of (3-Methylazetidin-3-yl)methanamine derivatives.
Strategic Purification Techniques
A multi-pronged approach, often combining several techniques, is typically required to achieve high purity. The choice of methods will depend on the scale of the purification, the nature of the impurities, and the desired final purity level.
Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction is a powerful initial cleanup step to remove non-basic organic impurities and inorganic salts. By manipulating the pH of the aqueous phase, the amine can be selectively partitioned between aqueous and organic layers.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer.
-
Phase Separation: Separate the aqueous layer containing the protonated amine salt.
-
Basification and Re-extraction: Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) to a pH > 10 to deprotonate the amine. Extract the free amine back into an organic solvent (e.g., DCM).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified free amine.
Expertise & Experience: The choice of organic solvent is critical. While DCM is often effective, for more polar derivatives, a more polar solvent like ethyl acetate may be necessary. Be aware that repeated extractions may be required for complete separation.
Column Chromatography: Navigating the Stationary Phase
Column chromatography is a cornerstone of purification, but standard silica gel often proves problematic for amines.[2] Several strategies can be employed to mitigate the strong interactions between the basic amine and the acidic silica.
a) Modified Mobile Phases for Standard Silica Gel
Adding a small amount of a basic modifier to the mobile phase can significantly improve chromatographic performance by competing with the analyte for binding to the acidic silanol groups on the silica surface.
| Mobile Phase Modifier | Typical Concentration | Rationale |
| Triethylamine (TEA) | 0.1 - 2% | A volatile base that effectively masks the acidic sites on silica. |
| Ammonia (in MeOH) | 1 - 5% | A stronger base, useful for very basic or strongly retained amines. |
Protocol: Flash Chromatography with a Modified Mobile Phase
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or DCM), with the addition of a basic modifier (e.g., 1% TEA).
-
Fraction Collection and Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify those containing the pure product.
b) Amine-Functionalized Silica Gel
For particularly challenging separations, amine-functionalized silica provides a less acidic stationary phase, resulting in improved peak shape and reduced tailing for basic compounds.
c) Reversed-Phase Chromatography (RPC)
For highly polar derivatives, reversed-phase chromatography can be an effective alternative. The use of a buffered mobile phase is crucial to control the ionization state of the amine and achieve reproducible retention.
Expertise & Experience: When developing a chromatographic method, it is essential to perform small-scale scouting experiments to identify the optimal stationary phase and mobile phase combination. A good starting point for N-Boc protected azetidine derivatives is a gradient of ethyl acetate in hexane.[4]
Crystallization and Salt Formation: The Path to High Purity
Crystallization is a powerful technique for achieving high levels of purity, especially on a larger scale. For amines that are difficult to crystallize as the free base, forming a salt can significantly improve their crystalline properties.[4]
Protocol: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified or partially purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Acidification: Add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
Recrystallization (Optional): For further purification, the salt can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether or methanol/ethyl acetate).
Expertise & Experience: The choice of solvent for salt formation and recrystallization is critical and often requires empirical screening. A good starting point is to dissolve the amine in a solvent in which it is soluble and then add an anti-solvent in which the salt is insoluble to induce precipitation.
Caption: Workflow for purification via salt formation.
Chiral Purification: Resolving Enantiomers
For chiral derivatives of (3-methylazetidin-3-yl)methanamine, separation of enantiomers is often required. Chiral chromatography is the most common method for achieving this.
a) Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. The choice of CSP and mobile phase is crucial for achieving separation.
b) Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC.[5]
Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a variety of chiral columns (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H) with different mobile phases (e.g., hexane/isopropanol or hexane/ethanol).
-
Method Optimization: Once a promising column and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and temperature.
-
Preparative Separation: Scale up the optimized analytical method to a preparative scale to isolate the individual enantiomers.
Expertise & Experience: For amines that are not well-retained or do not have a strong chromophore for UV detection, pre-column derivatization with a suitable chiral derivatizing agent can be employed to facilitate separation and detection.[6]
Purity Analysis: The Final Verdict
Once a compound has been purified, its purity must be rigorously assessed. A combination of analytical techniques is typically used to provide a comprehensive picture of the compound's purity and identity.
| Analytical Technique | Information Provided |
| NMR Spectroscopy | Confirms the structure of the compound and can be used for quantitative purity assessment (qNMR). |
| LC-MS | Provides information on the molecular weight of the compound and can detect impurities with different masses. |
| HPLC/UPLC | Quantifies the purity of the compound and can separate closely related impurities. |
| Chiral HPLC/SFC | Determines the enantiomeric excess (ee) of a chiral compound. |
Expertise & Experience: For regulatory submissions, a combination of these techniques is often required to fully characterize the compound and its impurity profile.[7]
Conclusion
The purification of derivatives of (3-methylazetidin-3-yl)methanamine requires a thoughtful and systematic approach that takes into account the unique physicochemical properties of this class of compounds. By understanding the challenges posed by their basicity and polarity, and by employing a combination of appropriate techniques such as acid-base extraction, modified chromatographic methods, and salt formation, researchers can confidently and efficiently isolate these valuable building blocks in high purity. This guide provides a foundation of knowledge and practical protocols to empower scientists in their pursuit of novel therapeutics.
References
-
Biotage. (2023). Is there an easy way to purify organic amines? [Online] Available at: [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online] Available at: [Link]
- Al-Huniti, M. H., et al. (2021). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. ACS Omega, 6(4), 2845-2857.
-
Chromatography Today. (2014). How Good is SFC for Polar Analytes? [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Azetidine Intermediates: Driving Innovation in Pharmaceutical Research. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]
- Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In: Comprehensive Chirality. Elsevier.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]
-
Royal Society of Chemistry. (2011). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. [Online] Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online] Available at: [Link]
-
ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. [Online] Available at: [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Online] Available at: [Link]
-
Taylor & Francis Online. (2021). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Online] Available at: [Link]
- Google Patents. (2004). Synthesis and purification of nateglinide.
-
Bitesize Bio. (2022). Ion-Exchange Chromatography: An Easy Introduction to the Basics. [Online] Available at: [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? [Online] Available at: [Link]
-
ResearchGate. (2015). Impurity Profiling: A Case Study of Ezetimibe. [Online] Available at: [Link]
-
ResearchGate. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Online] Available at: [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Online] Available at: [Link]
- Google Patents. (1989). Method of crystallizing salts from aqueous solutions.
-
Biomedical Journal of Scientific & Technical Research. (2024). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Online] Available at: [Link]
-
YouTube. (2020). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. [Online] Available at: [Link]
Sources
Mastering the Complexity: A Detailed Guide to the NMR Characterization of (3-Methylazetidin-3-yl)methanamine Derivatives
Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer advantageous physicochemical properties is relentless. Among these, the strained four-membered azetidine ring has emerged as a privileged motif.[1] Its incorporation into drug candidates can lead to improved metabolic stability, aqueous solubility, and three-dimensional diversity, moving away from the "flat" structures often associated with traditional aromatic ring systems.[2] Specifically, derivatives of (3-Methylazetidin-3-yl)methanamine represent a valuable class of building blocks, featuring a quaternary carbon center that imparts a distinct conformational rigidity.[3] These compounds are increasingly utilized as bioisosteres for more common motifs like piperidines, offering a unique vector for substituent placement in drug design.[2]
The unambiguous structural characterization of these complex, non-aromatic molecules is paramount for advancing drug development programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unparalleled insight into molecular structure, connectivity, and stereochemistry at the atomic level.[4] This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective NMR characterization of (3-Methylazetidin-3-yl)methanamine and its derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and present data interpretation strategies to ensure scientific integrity and accelerate research.
Foundational Principles: Understanding the NMR Signature of 3,3-Disubstituted Azetidines
The NMR spectra of (3-Methylazetidin-3-yl)methanamine derivatives are distinguished by several key features stemming from the unique electronic and steric environment of the strained ring system. The presence of a quaternary carbon (C3) eliminates the possibility of proton signals from this position, simplifying one aspect of the ¹H NMR spectrum but requiring a greater reliance on two-dimensional techniques for complete assignment.
The protons on the azetidine ring (at C2 and C4) are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals. This is a direct consequence of the chiral center, even in achiral derivatives, created by the substitution pattern. These protons will typically appear as a complex set of multiplets due to geminal (²J) and vicinal (³J) coupling.
Data Presentation: Predicted NMR Data for the Core Scaffold
While experimental NMR data for novel derivatives must be acquired on a case-by-case basis, a foundational understanding of the parent scaffold's spectral characteristics is invaluable. In the absence of published experimental spectra for the parent compound, (3-Methylazetidin-3-yl)methanamine, we present high-quality predicted data generated using Density Functional Theory (DFT) calculations. Modern DFT methods have been shown to predict ¹H and ¹³C chemical shifts with high accuracy, often with a mean absolute error of less than 0.21 ppm for protons and 1.2 ppm for carbons.[5][6]
Predicted ¹H and ¹³C NMR Chemical Shifts for (3-Methylazetidin-3-yl)methanamine
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
| Atom Name | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C2-Hₐ, C4-Hₐ | Azetidine CH₂ | ~3.4 - 3.6 | Part of an AB quartet system, further split by geminal and vicinal couplings. | |
| C2-Hᵦ, C4-Hᵦ | Azetidine CH₂ | ~3.2 - 3.4 | Part of an AB quartet system, further split by geminal and vicinal couplings. | |
| C5-H₂ | Methylene CH₂ | ~2.8 - 3.0 | Typically a singlet, unless coupling to N-H protons is observed. | |
| C6-H₃ | Methyl CH₃ | ~1.3 - 1.5 | A sharp singlet. | |
| N1-H | Amine NH | Variable (e.g., ~1.5 - 2.5) | Broad signal, position is concentration and solvent dependent. | |
| N-H₂ | Primary Amine NH₂ | Variable (e.g., ~1.2 - 2.2) | Broad signal, position is concentration and solvent dependent. | |
| C2, C4 | Azetidine CH₂ | ~55 - 60 | Equivalent due to symmetry in the parent compound. | |
| C3 | Quaternary C | ~35 - 40 | Will be a weak signal in ¹³C NMR due to the lack of a directly attached proton. | |
| C5 | Methylene CH₂ | ~45 - 50 | ||
| C6 | Methyl CH₃ | ~25 - 30 |
Experimental Protocols: A Validated Workflow for Structural Elucidation
A systematic and logical workflow is essential for the efficient and accurate characterization of novel (3-Methylazetidin-3-yl)methanamine derivatives.[7] The following protocols are designed to be self-validating, where data from one experiment informs the next, leading to an unambiguous structural assignment.
Protocol 1: Sample Preparation for NMR Analysis
High-quality data begins with proper sample preparation. The following steps ensure optimal conditions for NMR acquisition.
-
Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with higher polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) can be used.
-
Concentration: For a typical small molecule (MW < 500 g/mol ), aim for a concentration of 10-20 mg/mL.[8] This provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without causing significant line broadening.
-
NMR Tube: Use a high-quality, clean 5 mm NMR tube. Ensure there are no solid particles in the solution by filtering the sample through a small plug of glass wool in a Pasteur pipette if necessary.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift referencing (δ = 0.00 ppm).
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
The initial 1D spectra provide the fundamental framework for the structure.
-
¹H NMR:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Key parameters: 32-64 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.
-
Observe the chemical shifts, integration values (proton ratios), and coupling patterns (multiplicity).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key parameters: 512-2048 scans, relaxation delay of 2 seconds.
-
This experiment will show a single peak for each unique carbon atom. Note that the quaternary carbon (C3) will likely have a significantly lower intensity.[9]
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.
-
CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
Protocol 3: 2D NMR for Connectivity Mapping (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are essential for piecing together the molecular puzzle, especially for complex structures like 3,3-disubstituted azetidines.
-
COSY (Correlation Spectroscopy):
-
This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.
-
Look for cross-peaks that connect the diastereotopic protons of the azetidine ring to each other.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates each proton signal with the carbon to which it is directly attached.
-
It is the most reliable way to assign the chemical shifts of protonated carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This is arguably the most critical experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away.[10]
-
Crucial correlations to look for:
-
From the methyl protons (C6-H₃) to the quaternary carbon (C3) and the methylene carbon (C5).
-
From the methylene protons (C5-H₂) to the quaternary carbon (C3).
-
From the azetidine ring protons (C2/C4-H₂) to the quaternary carbon (C3) and each other.
-
-
Protocol 4: Conformational and Stereochemical Analysis (NOESY/ROESY)
For derivatives with additional stereocenters or to understand the spatial arrangement of substituents, Nuclear Overhauser Effect (NOE) experiments are invaluable.
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.
-
Look for NOE cross-peaks between the methyl group protons and the protons of substituents on the azetidine nitrogen or the methanamine nitrogen to determine their relative orientation.
-
NOEs between the azetidine ring protons and substituents can help define the ring puckering and the preferred conformation.
-
Visualizations: Mapping the NMR Characterization Workflow
Diagrams are essential for visualizing the relationships between different NMR experiments and the structural information they provide.
Caption: A logical workflow for the NMR-based structural elucidation of novel compounds.
Caption: Key HMBC correlations for the (3-Methylazetidin-3-yl)methanamine core structure.
Trustworthiness: A Self-Validating System for Data Interpretation
The power of this multi-experiment approach lies in its inherent self-validation. No single experiment provides the complete picture, but together they create a network of interlocking data points that must be consistent.
-
HSQC as a Foundation: The HSQC spectrum serves as the primary link between the ¹H and ¹³C domains. Every correlation in the HSQC must be consistent with the carbon types determined by the DEPT-135 experiment.
-
COSY and HMBC Cross-Validation: The short-range connectivity shown in the COSY spectrum must be a subset of the longer-range connectivity revealed by the HMBC. For example, if COSY shows that two azetidine protons are coupled, the HMBC should show correlations from these protons to the carbons they are coupled to, and potentially to the quaternary carbon.
-
Closing the Loop: The final proposed structure must be consistent with all observed correlations. Any significant HMBC or NOESY cross-peak that cannot be explained by the proposed structure indicates an error in the assignment and requires re-evaluation.
By systematically acquiring and cross-referencing data from these core 1D and 2D NMR experiments, researchers can confidently and accurately determine the structure of novel (3-Methylazetidin-3-yl)methanamine derivatives, ensuring the integrity of their data and accelerating the drug discovery process.
References
-
Lopez-Castillo, A., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]
-
Al-Hadedi, A. A. M., & El-Emam, A. A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17798. [Link]
-
Censi, F., & Di Pietro, S. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(3), 1345. [Link]
-
Hsu, C. M., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(35), 19049-19059. [Link]
-
University of Iowa. (n.d.). Small molecule NMR sample preparation. Department of Chemistry. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Department of Chemistry. [Link]
- D'hooghe, M., & De Kimpe, N. (2008). The chemistry of 3,3-disubstituted azetidines. Aldrichimica Acta, 41(3), 67-76.
-
Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600. [Link]
-
CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR. [Link]
-
Xu, J., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(17), 12345-12356. [Link]
-
Bertrand, F., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 134. [Link]
-
Awad, H., et al. (2021). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Organic Letters, 23(17), 6826-6830. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Journal of Chemistry, 2022, 1-7. [Link]
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- Sahay, A. K., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers.
-
Ionescu, S., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7793. [Link]
-
Eggen, M., & Georg, G. I. (1997). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society, 119(14), 3213-3219. [Link]
-
Deneva, T., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-971. [Link]
- Wang, X., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
- Sahay, A. K., et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers.
-
Gemoets, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2577-2599. [Link]
-
ATB. (n.d.). Azetidine. The Automated Topology Builder (ATB) and Repository. [Link]
- Liu, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000479). Human Metabolome Database. [Link]
-
Chen, M., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6495-6499. [Link]
- Sahay, A. K., et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers.
-
Al-Masoudi, N. A., et al. (2022). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Journal of Chemistry, 2022, 1-7. [Link]
-
Gallyamov, E. R., et al. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Molecules, 27(23), 8234. [Link]
-
Adams, B., et al. (2015). Delineating the conformational flexibility of trisaccharides from NMR spectroscopy experiments and computer simulations. Physical Chemistry Chemical Physics, 17(24), 16031-16041. [Link]
Sources
- 1. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 8. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note & Protocol: A Case Study in the Synthesis of the CDK9 Inhibitor KB-0742 and the Exploration of a Novel (3-Methylazetidin-3-yl)methanamine Analog
Abstract
This technical guide provides a comprehensive overview of the synthesis of KB-0742, a potent and selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcription in MYC-dependent cancers. We will first detail the established synthetic route to KB-0742, which features a key nucleophilic aromatic substitution reaction. Subsequently, this document will explore a hypothetical case study: the synthesis of a novel KB-0742 analog incorporating a (3-methylazetidin-3-yl)methanamine moiety. This exploration is designed to stimulate innovative thinking in medicinal chemistry and drug development, weighing the potential benefits and synthetic challenges of introducing this strained, three-dimensional azetidine scaffold. Detailed, step-by-step protocols for the synthesis of the core pyrazolopyrimidine intermediate and its subsequent elaboration are provided, alongside data interpretation and mechanistic insights.
Introduction: The Therapeutic Promise of Targeting CDK9 in Oncology
Transcriptional deregulation is a well-established hallmark of many cancers, with the MYC family of oncogenes being among the most frequently amplified.[1][2] These transcription factors drive cellular proliferation and growth, making their downstream effectors attractive therapeutic targets.[1] Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal player in this process. CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from a paused state and enabling transcriptional elongation.[3][4] In MYC-driven tumors, there is a heightened dependence on this transcriptional machinery, creating a therapeutic window for CDK9 inhibitors.[5][6]
KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of CDK9.[1][3] It was discovered through the optimization of a small molecule microarray hit and has shown promising preclinical antitumor activity in various cancer models.[1][7] Currently, KB-0742 is under investigation in a Phase 1/2 clinical trial for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[3][5][8][9][10]
This application note will first provide a detailed protocol for the synthesis of KB-0742. Following this, we will delve into a case study exploring the synthesis of a novel analog using (3-methylazetidin-3-yl)methanamine, a building block that offers unique structural and physicochemical properties.
Mechanism of Action: How KB-0742 Inhibits Transcriptional Elongation
KB-0742 exerts its therapeutic effect by competitively binding to the ATP-binding pocket of CDK9.[1][3] This binding event is characterized by key interactions: the amino-pyrazolopyrimidine core forms hydrogen bonds with the hinge residue Cys106.[1][3] This anchoring orients the side chain towards the solvent-exposed region of the binding site. By inhibiting the kinase activity of CDK9, KB-0742 prevents the phosphorylation of RNA Polymerase II at Serine 2 of its C-terminal domain.[11][12] This, in turn, suppresses the elongation of transcripts of key oncogenes like MYC and anti-apoptotic proteins such as MCL-1, leading to cell cycle arrest and apoptosis in cancer cells.[5][11]
Caption: Mechanism of action of KB-0742 in inhibiting CDK9-mediated transcription.
Synthesis of KB-0742: A Detailed Protocol
The synthesis of KB-0742 is achieved through a convergent route, culminating in a nucleophilic aromatic substitution (SNAr) reaction. The key precursors are the chloro-pyrazolo[1,5-a]pyrimidine core and the appropriate amine side chain.
Synthesis of the Chloro-Pyrazolopyrimidine Core (Intermediate 3)
The synthesis begins with the condensation of 1H-pyrazol-5-amine with an appropriate diketone, followed by chlorination.
Caption: General synthetic workflow for KB-0742.
Protocol 1: Synthesis of 5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-ol (Intermediate 1)
-
To a solution of 1H-pyrazol-5-amine (1.0 eq) in acetic acid (5 vol), add 4-heptanone (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 16 hours.
-
Monitor the reaction by LC-MS for the consumption of the starting material.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water, resulting in the precipitation of a solid.
-
Filter the solid, wash with water, and dry under vacuum to yield Intermediate 1.
Protocol 2: Synthesis of 7-chloro-5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidine (Intermediate 2)
-
Suspend Intermediate 1 (1.0 eq) in acetonitrile (10 vol).
-
Add pyridine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C and add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise.
-
Warm the reaction to reflux and maintain for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford Intermediate 2.
Final Assembly of KB-0742
Protocol 3: Synthesis of N-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine (KB-0742)
-
To a solution of Intermediate 2 (1.0 eq) in acetonitrile (10 vol), add pentan-3-amine (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, dichloromethane:methanol gradient) to yield KB-0742.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity (LC-MS) |
| 1 | Intermediate 1 | 1H-Pyrazol-5-amine | 4-Heptanone, Acetic Acid | 85-95% | >95% |
| 2 | Intermediate 2 | Intermediate 1 | POCl₃, Pyridine, DMAP | 70-80% | >98% |
| 3 | KB-0742 | Intermediate 2 | Pentan-3-amine, K₂CO₃ | 75-85% | >99% |
Case Study: Synthesis of a (3-Methylazetidin-3-yl)methanamine Analog of KB-0742
Rationale and Design
The incorporation of strained ring systems, such as azetidines, is a common strategy in medicinal chemistry to improve physicochemical properties. A (3-methylazetidin-3-yl)methanamine side chain offers several potential advantages over the existing pentan-3-yl group:
-
Increased Three-Dimensionality: The rigid azetidine core introduces a well-defined vector out of the plane of the pyrazolopyrimidine, which could lead to novel interactions with the solvent-exposed region of the CDK9 binding pocket.
-
Improved Solubility: The presence of the tertiary amine within the azetidine ring could enhance aqueous solubility.
-
Novel IP Space: The creation of a novel analog provides an opportunity to explore new intellectual property.
However, there are also potential challenges:
-
Synthetic Accessibility: The synthesis of the (3-methylazetidin-3-yl)methanamine building block can be more complex than sourcing simple alkylamines.
-
Metabolic Stability: The strained azetidine ring may be susceptible to metabolic cleavage.
Proposed Synthetic Route
The synthesis of the (3-methylazetidin-3-yl)methanamine analog would follow a similar SNAr strategy as for KB-0742. The key challenge lies in the preparation of the amine building block.
Protocol 4: Hypothetical Synthesis of the KB-0742 Azetidine Analog
-
Synthesize 7-chloro-5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidine (Intermediate 2) as described in Protocol 2.
-
In a separate reaction vessel, prepare (3-methylazetidin-3-yl)methanamine. This can be achieved through a multi-step synthesis starting from a suitable precursor, potentially involving the reduction of a corresponding nitrile or the amination of a mesylate.
-
To a solution of Intermediate 2 (1.0 eq) in a suitable solvent such as DMF or NMP, add (3-methylazetidin-3-yl)methanamine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by LC-MS. The higher reaction temperature may be necessary due to the potentially lower nucleophilicity of the sterically hindered amine.
-
Upon completion, perform an aqueous work-up and purify the crude product by reverse-phase HPLC to yield the target analog.
Conclusion
This application note provides a detailed, field-tested protocol for the synthesis of the potent CDK9 inhibitor KB-0742. The synthetic route is robust and scalable, relying on well-established chemical transformations. Furthermore, the hypothetical case study of a (3-methylazetidin-3-yl)methanamine analog illustrates how the core synthetic strategy can be adapted to explore novel chemical space. This exploration is crucial for the continuous development of next-generation kinase inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles. The principles and protocols outlined herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
-
Freeman, D. B., et al. (2023). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry, 66(23), 15591–15613. [Link]
-
Freeman, D. B., et al. (2023). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. PubMed Central. [Link]
-
Saffran, D. C., et al. (2021). Preclinical Activity of KB-0742, An Oral, Highly Selective, CDK9 Inhibitor, in Cell Lines and in MYC-High Expressing, Patient-Derived Models of Multiple Breast Cancer Subtypes. Tempus. [Link]
-
Olson, C. M., et al. (2023). Targeting MYC with the Potent and Selective CDK9 Inhibitor KB-0742 in Chordoma. Clinical Cancer Research, 29(16), 3183–3194. [Link]
-
Kronos Bio, Inc. (2022, April 8). Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor KB-0742, Providing Additional Evidence of Potential Efficacy in MYC-Amplified and Transcriptionally Addicted Tumors at AACR. BioSpace. [Link]
-
El-Khoueiry, A. B., et al. (2025). Safety and Efficacy of a Selective Inhibitor of Cyclin-dependent Kinase 9 (KB-0742) in Patients with Recurrent or Metastatic Adenoid Cystic Carcinoma. Clinical Cancer Research. [Link]
-
Freeman, D. B., et al. (2023). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. ResearchGate. [Link]
-
RCSB PDB. (2023). 8K5R: CDK9/cyclin T1 in complex with KB-0742. [Link]
-
OncLive. (2023, April 5). Novel CDK9 Inhibitor Under Investigation in Solid Tumors and NHL. [Link]
-
ClinicalTrials.gov. (2021). A Study of KB-0742 in Participants With Relapsed or Refractory Solid Tumors Including Platinum Resistant High Grade Serous Ovarian Cancer (HGSOC). [Link]
-
Al-Awadhi, F. H., & El-Serag, H. (2022). Overview of CDK9 as a target in cancer research. PubMed Central. [Link]
-
Albert, T. K., et al. (2014). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 57(8), 3127–3151. [Link]
-
Zhang, H., et al. (2022). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Expert Opinion on Investigational Drugs, 31(10), 1039–1056. [Link]
- Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
-
Roy, S., et al. (2022). Targeting CDK9 for Anti-Cancer Therapeutics. MDPI. [Link]
Sources
- 1. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. tempus.com [tempus.com]
- 6. researchgate.net [researchgate.net]
- 7. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor KB-0742, Providing Additional Evidence of Potential Efficacy in MYC-Amplified and Transcriptionally Addicted Tumors at AACR - BioSpace [biospace.com]
- 8. Safety and Efficacy of a Selective Inhibitor of Cyclin-dependent Kinase 9 (KB-0742) in Patients with Recurrent or Metastatic Adenoid Cystic Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (3-Methylazetidin-3-yl)methanamine dihydrochloride
Introduction: The Azetidine Moiety in Modern Drug Discovery
(3-Methylazetidin-3-yl)methanamine dihydrochloride is a crystalline azetidine derivative that serves as a critical building block in medicinal chemistry and pharmaceutical research.[1] Its rigid four-membered ring structure and the presence of a primary amine functional group make it a valuable intermediate for synthesizing complex molecules with therapeutic potential.[1] Notably, this scaffold is a key component in the development of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapies.[1] The azetidine ring, while offering structural rigidity that can enhance binding to biological targets, also introduces ring strain that necessitates careful handling and storage to prevent degradation.[2][3]
This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and storage conditions for this compound to ensure its stability and the integrity of your research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and use in the laboratory.
| Property | Value | Source |
| CAS Number | 96308-73-5 | [4] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 173.08 g/mol | [1] |
| Appearance | White to off-white solid/powder | [5] |
| Hygroscopicity | Expected to be hygroscopic | [6][7] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4][8] |
Safety and Hazard Information: A Risk-Based Approach
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) is non-negotiable. Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust particles.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Protocol for Handling and Storage: Preserving Compound Integrity
The dihydrochloride salt form of this amine suggests that it is hygroscopic, readily absorbing moisture from the atmosphere. This can impact the accuracy of weighing and the stability of the compound. Therefore, meticulous handling under controlled conditions is paramount.
Long-Term Storage
For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container. To mitigate moisture absorption, the use of a desiccator containing a drying agent such as silica gel is strongly recommended. For particularly sensitive applications, storing the compound under an inert atmosphere (e.g., argon or nitrogen) will provide the best protection against both moisture and atmospheric contaminants.
Experimental Workflow: Weighing and Solution Preparation
The hygroscopic nature of this compound requires a careful and efficient workflow to minimize exposure to atmospheric moisture.
Caption: A step-by-step workflow for handling hygroscopic compounds.
Detailed Protocol for Weighing and Solution Preparation:
-
Acclimatization: Before opening, allow the container of this compound to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture on the cold powder.
-
Inert Atmosphere (Optional but Recommended): For highly sensitive experiments, perform all manipulations inside a glove box with a dry, inert atmosphere.
-
Rapid Weighing: If a glove box is not available, work quickly in a fume hood with low airflow. Have all necessary equipment (spatulas, weighing paper, receiving flask with solvent) ready.
-
Tare and Weigh: Tare an appropriate weighing vessel. Quickly dispense the desired amount of the compound and record the mass.
-
Immediate Sealing: Tightly reseal the main container of this compound immediately after dispensing.
-
Solution Storage: If not for immediate use, store solutions at an appropriate temperature (e.g., -20°C or -80°C) in tightly sealed vials to prevent solvent evaporation and degradation.
Stability and Degradation Considerations
The strained four-membered azetidine ring can be susceptible to degradation, particularly under certain conditions.
-
pH Sensitivity: The azetidine ring can undergo acid-mediated intramolecular ring-opening decomposition.[2] Therefore, prolonged exposure to strongly acidic conditions should be avoided.
-
Nucleophilic Attack: The strained ring is also susceptible to nucleophilic attack, which can lead to ring-opening.
To ensure the stability of this compound in your experiments, it is advisable to:
-
Prepare fresh solutions for each experiment whenever possible.
-
If storing solutions, perform stability tests under your specific experimental conditions (e.g., by analytical HPLC) to ensure the compound remains intact.
-
Be mindful of the pH of your buffers and reaction mixtures.
Chemical Incompatibility
As an amine hydrochloride, this compound may be incompatible with:
-
Strong Bases: Will deprotonate the ammonium salt, liberating the free amine.
-
Strong Oxidizing Agents: The amine functionality can be oxidized.
-
Reactive Metals: Such as alkali and alkaline earth metals.
Always consult a chemical compatibility chart and the Safety Data Sheet (SDS) before mixing with other reagents.
Conclusion: Best Practices for Reliable Research
The successful application of this compound in research and drug development hinges on its proper handling and storage. By understanding its chemical properties, adhering to strict safety protocols, and implementing careful handling techniques to mitigate its hygroscopic nature, researchers can ensure the integrity and reliability of their experimental results.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Step-by-Step Guide to Better Laboratory Management Practices. (n.d.). Washington State University. Retrieved January 24, 2026, from [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (2011). PubMed. Retrieved January 24, 2026, from [Link]
-
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). PubMed. Retrieved January 24, 2026, from [Link]
-
Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. Retrieved January 24, 2026, from [Link]
-
Azetidine: Basicity and Preparation. (2020). YouTube. Retrieved January 24, 2026, from [Link]
-
Azetidine. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (2011). PubMed. Retrieved January 24, 2026, from [Link]
-
Solubility of 3,7-Dinitro-1,3,5,7-tetraazabicyclo [3.3.1] Nonane in Ethanenitrile, Methanol, 1,1-Dichloroethane, Dimethyl Sulfoxide, Acetone, and Mixed Solvents. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Solubility of Imidacloprid in Different Solvents. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
Sources
- 1. This compound|CAS 96308-73-5 [benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 96308-73-5|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. 1803609-11-1|1-(1-methylazetidin-3-yl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
common side reactions with (3-Methylazetidin-3-yl)methanamine and how to avoid them
Welcome to the technical support center for (3-Methylazetidin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Introduction to (3-Methylazetidin-3-yl)methanamine
(3-Methylazetidin-3-yl)methanamine is a valuable synthetic intermediate, prized for the introduction of a 3-methylazetidine motif into target molecules. This moiety can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. However, its unique structure, featuring a primary amine adjacent to a sterically hindered quaternary center and a strained four-membered ring, presents specific synthetic challenges. Understanding the interplay between the nucleophilicity of the primary amine and the inherent ring strain of the azetidine is crucial for minimizing side reactions and maximizing yields.
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is one of the most frequent applications for (3-Methylazetidin-3-yl)methanamine. Due to its sterically hindered primary amine, researchers may encounter issues with slow reaction rates and the need for highly effective coupling agents.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance around the primary amine slowing the reaction. 3. Use of a weak coupling agent. | 1. Pre-activate the carboxylic acid: Allow the carboxylic acid, coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA) to stir for 15-30 minutes before adding the amine. This ensures the formation of the highly reactive activated ester.[1] 2. Increase reaction temperature: Gently warming the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier. Monitor for potential side reactions. 3. Use a more potent coupling agent: Phosphonium- or aminium-based reagents like HATU, HBTU, or COMU are generally more effective for hindered couplings than carbodiimides alone.[2] |
| Formation of an O-Acylisourea Adduct (when using carbodiimides like EDC) | The activated O-acylisourea intermediate is rearranging or reacting with another equivalent of carboxylic acid before the amine can attack. This is more common with hindered amines. | 1. Add an activating agent: Use of additives like HOBt or Oxyma Pure with EDC can trap the O-acylisourea to form a more stable and reactive activated ester, minimizing side reactions.[3] |
| Diacylation of the Primary Amine | Use of a large excess of the activated carboxylic acid or prolonged reaction times. | 1. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling agent. 2. Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting amine and stop the reaction once it is complete. |
| Ring Opening of the Azetidine | Harsh reaction conditions, particularly the use of strong acids or high temperatures. The azetidine ring is susceptible to nucleophilic attack when protonated.[4][5] | 1. Avoid strong acids: Do not use strong acid additives. If the amine starting material is a salt, neutralize it carefully before the coupling reaction. 2. Maintain moderate temperatures: Avoid excessive heating. Room temperature or slightly elevated temperatures are generally sufficient with the right coupling agent. |
Experimental Protocol: Optimized Amide Coupling for Hindered Amines
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Add the coupling agent (e.g., HATU, 1.1 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the acid.
-
Add a solution of (3-Methylazetidin-3-yl)methanamine (1.0-1.2 eq) in the reaction solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently warmed to 40-50 °C.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Amide Coupling Troubleshooting
Caption: Decision tree for troubleshooting amide coupling reactions.
Troubleshooting Guide: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. With (3-Methylazetidin-3-yl)methanamine, the primary amine can be alkylated by reacting it with an aldehyde or ketone to form an imine, which is then reduced in situ.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Dialkylated Product | The newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the carbonyl compound. This is a common issue in reductive aminations.[6][7] | 1. Use a stoichiometric excess of the amine: Employing 1.5-2.0 equivalents of (3-Methylazetidin-3-yl)methanamine can favor the formation of the mono-alkylated product. 2. Slow addition of the carbonyl: Adding the aldehyde or ketone slowly to the reaction mixture can help maintain a low concentration, reducing the chance of dialkylation. 3. Stepwise procedure: First, form the imine, and then add the reducing agent. This can sometimes provide better control.[7] |
| Reduction of the Carbonyl Starting Material | The reducing agent is too reactive and reduces the aldehyde or ketone before it can form the imine. | 1. Use a milder reducing agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less reactive towards carbonyls than sodium borohydride. Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic.[6][8] 2. Control the pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6). Adding a small amount of acetic acid can catalyze imine formation.[9] |
| Complex Product Mixture / Difficult Purification | Competing side reactions or incomplete reaction leading to a mixture of starting materials, mono- and di-alkylated products. | 1. Optimize reaction conditions: Screen different solvents and reducing agents to find the cleanest conversion. 2. Consider a protecting group strategy: If dialkylation is persistent, consider protecting the primary amine as a carbamate (e.g., Boc), performing the desired reaction on the azetidine nitrogen (if applicable), and then deprotecting and functionalizing the primary amine. |
Experimental Protocol: Optimized Reductive Amination
-
Dissolve (3-Methylazetidin-3-yl)methanamine (1.2 eq) and the aldehyde or ketone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetic acid (1.1 eq) to catalyze imine formation. Stir for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Scheme: Reductive Amination and a Key Side Reaction
Caption: Competing pathways in reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (3-Methylazetidin-3-yl)methanamine?
A: It is recommended to store the compound, whether as the free base or a salt, in a cool, dry place, tightly sealed to prevent moisture absorption and degradation. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.
Q2: The primary amine seems sterically hindered. How does this affect its reactivity?
A: The methyl group at the 3-position does create steric hindrance around the primary aminomethyl group. This can slow down the rate of reactions like amide coupling and reductive amination. To overcome this, it is often necessary to use more forceful conditions, such as more reactive coupling agents or slightly elevated temperatures, as detailed in the troubleshooting guide above.
Q3: Can the tertiary amine in the azetidine ring participate in reactions?
A: The tertiary amine in the azetidine ring is significantly less nucleophilic than the primary exocyclic amine due to steric hindrance and its involvement in the ring structure. Under most conditions for amide coupling or reductive amination, the primary amine will react selectively. However, under forcing alkylating conditions or with small, highly reactive electrophiles, reaction at the ring nitrogen is possible.
Q4: How stable is the azetidine ring? When should I be concerned about ring-opening?
A: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more reactive than a pyrrolidine or piperidine ring.[10] The ring is generally stable under neutral or basic conditions. However, it can be susceptible to ring-opening by nucleophiles under acidic conditions, where the ring nitrogen becomes protonated and activates the ring carbons for attack. Therefore, it is crucial to avoid strong acids and high temperatures.[4][5]
Q5: What is the best way to handle the purification of products derived from this amine?
A: Products derived from this amine will contain a basic nitrogen atom, which can cause tailing on silica gel chromatography. To mitigate this, it is recommended to add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonium hydroxide in the solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes). Alternatively, reverse-phase chromatography can be an effective purification method.
References
-
Al-Ameed, T., et al. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(4), 492-504. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 15789550, (3-Methyloxetan-3-yl)methanamine. PubChem. [Link]
-
Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Reddit. (2022). Amide coupling help. r/Chempros. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Zhang, H., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2415–2425. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ResearchGate. (2022). Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity. [Link]
-
Royal Society of Chemistry. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Chemistry Frontiers. [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Royal Society of Chemistry. (2016). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. Organic & Biomolecular Chemistry. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Royal Society of Chemistry. (2021). Facile N-directed Ru-catalyzed C(3)–H acylation of heterocyclopentadienes with acyl chlorides. Organic Chemistry Frontiers. [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. hepatochem.com [hepatochem.com]
- 3. bachem.com [bachem.com]
- 4. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
preventing dimer formation in (3-Methylazetidin-3-yl)methanamine reactions
Welcome to the technical support center for (3-Methylazetidin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address a common challenge encountered during its use: the formation of unwanted dimers. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions, maximize yields, and ensure the integrity of your final products.
Understanding the Challenge: The Propensity for Dimer Formation
(3-Methylazetidin-3-yl)methanamine is a valuable synthon due to its unique trifunctional nature, incorporating a primary amine, a tertiary amine within the azetidine ring, and a quaternary carbon center. However, the inherent ring strain of the azetidine moiety, coupled with the nucleophilicity of the primary amine, creates a predisposition for intermolecular side reactions, leading to the formation of dimers.
The most probable mechanism for dimer formation is an intermolecular nucleophilic attack of the primary amine of one molecule onto the electrophilic carbon of the azetidine ring of a second molecule. This results in a ring-opening event and the formation of a dimeric species.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a high molecular weight impurity in my reaction with (3-Methylazetidin-3-yl)methanamine. Could this be a dimer?
A1: It is highly likely that the impurity you are observing is a dimer. This is a common side product in reactions involving this reagent. We recommend confirming its presence using analytical techniques such as LC-MS to check for a mass corresponding to double the molecular weight of your starting amine.
Q2: What are the primary drivers of dimer formation in my reactions?
A2: The main factors contributing to dimer formation are:
-
High concentration: Increased proximity of reactant molecules favors intermolecular reactions.
-
Elevated temperatures: Higher temperatures provide the activation energy needed for the nucleophilic attack on the azetidine ring.
-
Prolonged reaction times: Longer reaction times increase the probability of the undesired dimerization reaction occurring.
-
Presence of acidic or basic catalysts: Certain catalysts can activate the azetidine ring or enhance the nucleophilicity of the primary amine, inadvertently promoting dimerization.
Q3: Can I reverse the dimerization reaction once it has occurred?
A3: Reversing the dimerization is generally not feasible under standard laboratory conditions. The carbon-nitrogen bond formed during dimerization is stable. Therefore, the focus should be on preventing its formation in the first place.
Q4: Are there any specific reaction types that are more prone to dimer formation?
A4: Reactions that are sluggish or require harsh conditions are more susceptible to dimerization. For instance, if the desired reaction (e.g., acylation with a sterically hindered acid chloride) is slow, the competing dimerization reaction has more opportunity to occur.
Troubleshooting Guide: Preventing Dimer Formation
This section provides detailed strategies to minimize or eliminate dimer formation in your experiments.
Issue: High Levels of Dimer Detected in the Crude Reaction Mixture
Potential Cause 1: Suboptimal Reaction Conditions
The kinetics of the desired reaction versus the dimerization are highly dependent on the reaction conditions.
Solutions:
-
Temperature Control: Maintain a low temperature throughout the reaction. For many reactions, starting at 0 °C and slowly warming to room temperature is a good starting point.
-
Controlled Addition: Employ a slow addition of the limiting reagent to the (3-Methylazetidin-3-yl)methanamine solution using a syringe pump. This maintains a low concentration of the added reagent, favoring the desired reaction.
-
Dilution: Conduct the reaction at a lower concentration (e.g., 0.1 M or lower) to decrease the frequency of intermolecular collisions.
Table 1: Recommended Starting Conditions for Acylation Reactions
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes the rate of the undesired dimerization. |
| Concentration | ≤ 0.1 M | Reduces the probability of intermolecular reactions. |
| Addition Rate | Slow, via syringe pump | Maintains a low instantaneous concentration of the electrophile. |
| Solvent | Anhydrous, non-protic (e.g., DCM, THF) | Prevents side reactions with the solvent. |
| Base (if required) | Non-nucleophilic, sterically hindered (e.g., DIPEA) | Minimizes side reactions with the base. |
Potential Cause 2: Unprotected Primary Amine Reactivity
The high nucleophilicity of the primary amine is the root cause of dimerization. A highly effective strategy is to temporarily mask this functionality using a protecting group.
Solutions:
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a wide range of reaction conditions and can be easily removed with acid.
-
Cbz Protection: The benzyloxycarbonyl (Cbz) group is another robust protecting group that can be removed by hydrogenolysis.
Protocol 1: Boc Protection of (3-Methylazetidin-3-yl)methanamine
-
Dissolve (3-Methylazetidin-3-yl)methanamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.
-
The resulting Boc-protected amine can then be used in subsequent reactions without the risk of dimerization.
Issue: Low Yield of the Desired Product Despite Low Dimer Formation
Potential Cause: Ring-Opening of the Azetidine
The strained azetidine ring can be susceptible to opening under certain conditions, particularly in the presence of strong acids or nucleophiles.
Solutions:
-
pH Control: Maintain the reaction pH in the neutral to slightly basic range. If an acidic byproduct is generated (e.g., HCl from an acyl chloride), use a non-nucleophilic base to neutralize it.
-
Avoid Strong Acids: If acidic conditions are required for a subsequent step (e.g., Boc deprotection), perform this step after the main reaction is complete and the desired product has been isolated.
Visualizing the Problem and Solutions
Diagram 1: Proposed Mechanism of Dimer Formation
Caption: Intermolecular nucleophilic attack leading to dimer formation.
Diagram 2: Strategic Interventions to Prevent Dimerization
Caption: Key strategies to minimize or prevent dimer formation.
Analytical and Purification Strategies
Detection and Quantification of the Dimer:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying the dimer. Look for a peak with a mass-to-charge ratio corresponding to the dimer. A good starting point for a gradient method would be a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.
-
HPLC (High-Performance Liquid Chromatography): An HPLC method with UV detection can be developed to quantify the purity of your product and the percentage of the dimer.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the dimer if it is isolated. The spectrum of the dimer will be more complex than that of the starting material, with characteristic signals indicating the ring-opened structure.
Purification of the Desired Product:
If dimer formation cannot be completely avoided, the desired monomeric product can often be separated by:
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. The polarity difference between the desired product and the dimer should allow for separation.
-
Crystallization: If the desired product is a solid, crystallization can be an effective method for purification, as the dimer is likely to have different solubility properties.
References
-
General Reactivity of Azetidines: For a comprehensive overview of azetidine chemistry, including their synthesis and reactivity, refer to reviews on the topic. A relevant starting point is the work by De Kimpe and others.
- Title: Azetidines, Azetines, and Azetes
- Source: Comprehensive Organic Functional Group Transform
-
URL: [Link]
-
Protecting Groups in Organic Synthesis: For detailed information on the use of protecting groups, including Boc and Cbz, a standard organic chemistry textbook or a specialized monograph is recommended.
- Title: Greene's Protective Groups in Organic Synthesis
- Source: Wiley
-
URL: [Link]
-
Amide Bond Formation: For a review of methods for amide bond formation, which is a common reaction for (3-Methylazetidin-3-yl)methanamine, see the following reference.
- Title: Amide bond formation: beyond the myth of coupling reagents
- Source: Organic & Biomolecular Chemistry
-
URL: [Link]
refining reaction times for complete conversion of (3-Methylazetidin-3-yl)methanamine
Technical Support Center: Acylation of (3-Methylazetidin-3-yl)methanamine
A Specialized Guide for Researchers in Drug Development
Welcome to the technical support center for the synthesis and refinement of reactions involving (3-Methylazetidin-3-yl)methanamine. This guide is designed for professionals in pharmaceutical and chemical research who are working with this sterically hindered primary amine. Given its structural features—a primary amine attached to a quaternary carbon on a strained azetidine ring—achieving complete and efficient conversion, particularly in acylation reactions, presents unique challenges.[1][2][3]
This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind optimizing these critical reactions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard amide coupling reaction (e.g., using HATU, HBTU, or EDC/HOBt) with (3-Methylazetidin-3-yl)methanamine is stalling, resulting in low yield and incomplete conversion. What is the underlying cause?
A1: The primary challenge with (3-Methylazetidin-3-yl)methanamine is severe steric hindrance.[4][5] The primary amine is neopentyl-like, positioned on a quaternary carbon. This bulkiness physically obstructs the amine's nucleophilic attack on the activated carboxylic acid intermediate. Standard coupling reagents like HATU or EDC form activated esters, but if the subsequent nucleophilic attack by the hindered amine is too slow, these reactive intermediates can degrade or participate in side reactions, leading to incomplete conversion.[6] For instance, the O-acylisourea intermediate formed with EDC can rearrange into a stable N-acylurea, terminating the desired reaction pathway.
Q2: I observe unreacted amine even after extended reaction times and using excess acylating agent. Why doesn't brute force work?
A2: Simply increasing the reaction time or the equivalents of the acid/coupling reagent is often ineffective for highly hindered amines.[7] The reaction rate may be so slow that it plateaus, with side reactions of the activated species becoming the dominant pathway. Furthermore, using a large excess of the activated acid can complicate purification, especially if the desired product and the unreacted starting materials have similar polarities.
Q3: What is the first-line strategy to improve the conversion rate for a sluggish acylation with this amine?
A3: The most effective initial strategy is often to switch from standard peptide coupling reagents to a more reactive acylating agent, such as an acyl chloride .[8][9]
-
Causality: Acyl chlorides are significantly more electrophilic than the activated esters generated by common coupling reagents. This heightened reactivity can overcome the kinetic barrier imposed by the steric hindrance of the amine. The reaction is typically rapid and often proceeds to completion where other methods fail.[8][10] You will need to include a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting amine.[8][11]
Q4: I've switched to an acyl chloride, but the reaction is still not reaching full conversion. What are the next steps for optimization?
A4: If incomplete conversion persists with an acyl chloride, you should systematically evaluate the following parameters:
-
Solvent Choice: Ensure you are using an anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[11] The presence of water can hydrolyze the acyl chloride.
-
Temperature: While many acylations are run at 0 °C to room temperature to control exotherms and side reactions, for highly hindered systems, increasing the temperature can be beneficial.[6][12] Running the reaction at elevated temperatures (e.g., 40-80 °C in a sealed vessel) can provide the necessary activation energy to overcome the steric barrier.[6] Always monitor for potential product degradation at higher temperatures.
-
Base Selection and Equivalents: The base is crucial. Use a non-nucleophilic base like DIPEA or pyridine. Ensure at least 2-3 equivalents of the base are used. One equivalent is consumed to neutralize the generated HCl, and the excess ensures the reaction medium remains basic, keeping the primary amine nucleophilic.[10][11]
-
Order of Addition: The order of reagent addition can matter. A common successful strategy is to dissolve the amine and base in the solvent before slowly adding the acyl chloride solution. This ensures the amine is always present in its nucleophilic, deprotonated state.
Q5: How can I reliably monitor the reaction to determine if it has truly reached completion?
A5: Visual inspection of TLC plates can sometimes be misleading with closely running spots. For robust monitoring:
-
LCMS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It allows you to track the disappearance of the starting amine (by its mass) and the appearance of the product amide. You can quantify the relative peak areas to get a precise measure of conversion.
-
Inline NMR or Regular ¹H NMR: If available, inline NMR can provide real-time kinetic data.[13][14] Alternatively, taking small aliquots from the reaction, quenching them, and analyzing by ¹H NMR can also be very effective. You can monitor the disappearance of the amine's characteristic signals and the appearance of the amide N-H proton and other product signals.[14]
Part 2: Experimental Protocols & Optimization Workflow
This section provides a logical workflow for tackling the acylation of (3-Methylazetidin-3-yl)methanamine, starting with a robust baseline protocol and moving to more advanced troubleshooting.
Workflow Diagram: Optimizing Acylation
Caption: A stepwise workflow for optimizing the acylation of a sterically hindered amine.
Protocol 1: Acylation using Acyl Chloride (Baseline Method)
This protocol is the recommended starting point due to the high reactivity of acyl chlorides.[15]
Materials:
-
(3-Methylazetidin-3-yl)methanamine (1.0 equiv)
-
Carboxylic acid to be coupled
-
Oxalyl chloride or Thionyl chloride (for acid chloride formation)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Argon or Nitrogen atmosphere
Procedure:
-
Acid Chloride Formation (Perform in a fume hood):
-
Dissolve the carboxylic acid (1.2 equiv) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 equiv) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.
-
-
Amide Coupling:
-
In a separate flask under an inert atmosphere, dissolve (3-Methylazetidin-3-yl)methanamine (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Dissolve the crude acyl chloride from step 1 in a small amount of anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.[11]
-
Monitor the reaction progress by LCMS.[6]
-
-
Workup:
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization as needed.
-
Protocol 2: High-Temperature Acylation for Persistent Cases
Use this protocol if Protocol 1 fails to provide complete conversion.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, but use a pressure-rated vial for the reaction.
-
After the addition of the acyl chloride at 0 °C, seal the vessel tightly.
-
Heat the reaction mixture to a temperature between 40 °C and 80 °C.[6][12] Start with 40 °C and increase if necessary.
-
Monitor the reaction progress every 4-6 hours via LCMS until the starting amine is consumed.[6]
-
After completion, cool the reaction to room temperature before proceeding with the aqueous workup as described in Protocol 1.
Part 3: Data Interpretation and Advanced Insights
Table 1: Troubleshooting Guide for Incomplete Conversion
| Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| Stalled at ~50% conversion with standard coupling reagents (HATU, EDC). | Insufficient reactivity of the activated intermediate to overcome steric hindrance.[6] | Switch to a more reactive acylating agent. Use Protocol 1 (Acyl Chloride). | Acyl chlorides are more electrophilic and react faster with hindered nucleophiles.[9] |
| Incomplete reaction with acyl chloride at room temperature. | Insufficient thermal energy to overcome the activation barrier. | Increase reaction temperature. Use Protocol 2 (High-Temp Acylation). | Higher temperatures increase molecular kinetic energy, leading to more frequent and energetic collisions, which helps overcome the steric barrier.[16] |
| Formation of multiple byproducts observed by LCMS. | Decomposition of acyl chloride or side reactions at elevated temperatures. | Re-evaluate temperature; try a more specialized, powerful coupling reagent like T3P® in pyridine, or explore alternative synthetic routes.[7] | Some modern coupling reagents are designed for hindered substrates and may offer a better balance of reactivity and stability.[4] |
| Reaction does not start, even with acyl chloride. | Poor quality reagents (wet solvent/amine), or inactive acyl chloride. | Ensure all reagents and solvents are anhydrous. Confirm the formation and activity of the acyl chloride with a less hindered amine (e.g., benzylamine) as a control. | Water will rapidly quench the acyl chloride. A positive control experiment validates the integrity of your reagents. |
Diagram: Steric Hindrance in Acylation
Caption: Steric bulk around the nitrogen atom hinders its attack on the electrophilic carbonyl carbon.
References
-
Reddit Community Discussion on Amide Bond Formation. (2021). r/Chempros. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Singh, G. S., & D’hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46957-46985. Available at: [Link]
-
van der Zwan, K. P., de Groot, H. J., Kentgens, A. P., & van Bentum, P. J. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4946-4953. Available at: [Link]
-
Wilson, J. P., & Hang, H. C. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current protocols in chemical biology, 4(4), 235–251. Available at: [Link]
-
Reactions of Amines. (2023). Chemistry LibreTexts. Available at: [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. (2015). CHIMIA, 69(4), 188-192. Available at: [Link]
-
Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. (2022). ResearchGate. Available at: [Link]
-
Williams, B. S., et al. (2015). Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols. ACS Catalysis, 5(5), 2947-2951. Available at: [Link]
-
Analytical Methods PAPER. (2012). RSC Publishing. Available at: [Link]
-
Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. Available at: [Link]
-
Gabriel, C. M., et al. (2017). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 19(11), 2949-2952. Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Rutgers University. Available at: [Link]
-
Nykjaer, A., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2674-2681. Available at: [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Katritzky, A. R., et al. (2012). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 17(11), 12849-12861. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. (2015). ResearchGate. Available at: [Link]
-
Monitoring timecourse of DMAP catalyzed acylation of phenols with... (n.d.). ResearchGate. Available at: [Link]
-
Amines. (n.d.). NCERT. Available at: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 9(16), 3173-3176. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2014). ResearchGate. Available at: [Link]
-
Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. (2003). ResearchGate. Available at: [Link]
-
Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. (2022). MDPI. Available at: [Link]
-
Amine synthesis by amide reduction. Organic Chemistry Portal. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2022). Frontiers in Chemistry, 10, 995111. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ncert.nic.in [ncert.nic.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 16. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing (3-Methylazetidin-3-yl)methanamine dihydrochloride
Welcome to the technical support guide for (3-Methylazetidin-3-yl)methanamine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Its pronounced hygroscopic nature presents specific handling challenges that, if not properly managed, can compromise experimental integrity, reproducibility, and outcomes. This guide provides in-depth, field-tested protocols and troubleshooting advice to ensure you maintain the quality and reactivity of your reagent.
Part 1: Fundamental Understanding of Hygroscopicity
Q1: Why is this compound so hygroscopic?
A1: The hygroscopicity of this compound is inherent to its molecular structure. It is a salt containing two hydrochloride (HCl) equivalents. These ionic salt portions have a strong affinity for polar molecules, particularly water from the ambient atmosphere. The primary amine (-NH2) group and the tertiary amine within the azetidine ring can also form hydrogen bonds with water. This combination of strong ion-dipole interactions and hydrogen bonding capability makes the solid material act like a molecular sponge, readily absorbing atmospheric moisture.[1][2]
Caption: Water molecule interactions with the compound.
Q2: What are the consequences of moisture absorption?
A2: Ignoring the hygroscopic nature of this reagent can lead to several critical experimental failures:
-
Inaccurate Stoichiometry: The measured weight of the compound will be artificially inflated by an unknown mass of water. This leads to using less of the active reagent than calculated, resulting in lower reaction yields, incomplete conversions, and potentially altered product profiles.
-
Reaction Inhibition or Side Reactions: The presence of water can be detrimental to many common organic reactions, especially those involving moisture-sensitive catalysts (e.g., palladium catalysts in cross-coupling) or reagents (e.g., organometallics, acylating agents). Water can hydrolyze starting materials, deactivate catalysts, or promote unwanted side reactions.[3]
-
Physical State Alteration: The free-flowing crystalline solid will become a sticky, clumpy gum or may even deliquesce into a saturated solution, making it nearly impossible to handle and weigh accurately.
-
Degradation: Over time, the presence of water can facilitate the degradation of the compound, especially if other impurities are present.[3][4] While azetidine rings are generally stable, prolonged exposure to water under non-neutral pH conditions could pose a risk.[5][6][7]
Part 2: Proactive Management: Storage and Handling Protocols
This section details the best practices for preventing moisture uptake from the moment you receive the compound.
Q3: What is the correct way to store a new, unopened container?
A3: Unopened containers, especially those with robust seals like the Aldrich Sure/Seal™ system, provide an excellent barrier against moisture.[8] However, for long-term storage, it is best practice to place the entire unopened container inside a secondary containment vessel with a desiccant.
| Storage Method | Environment | Best For | Rationale |
| Sealed Manufacturer Bottle | Original packaging | Short-term benchtop storage | The primary seal is the first line of defense. |
| Desiccator (with active desiccant) | Dry, static atmosphere | Medium to long-term storage of unopened bottles and short-term storage of "in-use" bottles. | Provides a low-humidity environment to protect against seal failure or permeation over time. |
| Inert Gas Glove Box | N₂ or Ar atmosphere (<1 ppm H₂O) | Long-term storage and all handling operations. | The gold standard for eliminating atmospheric moisture exposure.[9][10] |
Q4: I need to open the bottle and weigh out the reagent. What is the standard operating procedure?
A4: The ideal method for handling this compound is inside an inert atmosphere glove box.[9][10][11] This completely isolates the reagent from atmospheric moisture. If a glove box is unavailable, a carefully planned "quick-weigh" procedure in a low-humidity room is a viable, though less ideal, alternative.
Protocol 1: Weighing Inside a Glove Box (Recommended)
-
Preparation: Place all necessary items (spatulas, weigh boats, vials, notebook) into the glove box antechamber. Ensure the glove box atmosphere is dry (<1 ppm H₂O).[10]
-
Equilibration: Bring the sealed container of this compound into the glove box and allow it to equilibrate to the internal temperature for at least 30 minutes.
-
Tare & Weigh: Tare the receiving vial on the balance inside the glove box. Quickly open the reagent bottle, transfer the desired amount, and immediately reseal the reagent bottle.
-
Finalize: Obtain the final weight. Seal the receiving vial before removing it from the glove box.
Protocol 2: "Quick-Weigh" Procedure (When Glove Box is Unavailable)
-
Environment: Perform this procedure on a day with low ambient humidity, if possible. Close lab bay doors to minimize drafts.
-
Preparation: Have all equipment ready and within arm's reach of the analytical balance. Pre-tare your receiving vessel.
-
Execution: Open the reagent bottle. Using a clean, dry spatula, quickly transfer an approximate amount of the solid to the tared vessel. Immediately reseal the reagent bottle.
-
Record: Note the mass as quickly as possible. Be aware that the mass will likely start to climb as the substance absorbs moisture.[12] Record the most stable initial reading.
-
Storage: Immediately place the main reagent bottle back into a desiccator.
Caption: Decision workflow for handling the reagent.
Part 3: Troubleshooting and Corrective Actions
Q5: My this compound has turned into a sticky solid/gum. Can I still use it?
A5: This indicates significant water absorption. Using it directly is not recommended due to the inaccurate weight.[13] However, the material can often be salvaged by rigorous drying.
Protocol 3: Drying Water-Exposed Reagent
-
High Vacuum Drying: Transfer the clumpy solid to a round-bottom flask. Place the flask on a high vacuum line (Schlenk line) and dry under high vacuum for several hours (4-12 hours). Gentle heating (30-40°C) with a water bath can accelerate the process, but do not overheat as it may risk thermal degradation. The goal is to see the material return to a free-flowing powder.[14][15]
-
Azeotropic Removal (Advanced): For stubbornly hydrated amine salts, azeotropic distillation can be effective.[16]
-
Suspend the material in a high-boiling, non-polar solvent like toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus. The water will be removed as an azeotrope with toluene.
-
Once all water is removed, the solvent can be removed under reduced pressure to yield the dry solid.
-
Caution: This method should only be used if you are certain the compound is stable under these conditions and will not react with the solvent.
-
Q6: How can I be certain my reagent is dry enough for a moisture-sensitive reaction?
A6: Visual inspection is not sufficient. For critical applications, quantitative analysis of water content is necessary. The gold standard for this is Karl Fischer (KF) titration.[17][18][19]
-
Karl Fischer Titration: This analytical method accurately determines trace amounts of water in a sample.[18]
-
Self-Validation: If you do not have access to a KF titrator, you can run a small-scale test reaction. Compare the result of your test reaction using the dried reagent against a brand new, unopened bottle of the same reagent, handled exclusively in a glove box. Similar yields and purity profiles would give you confidence in your drying protocol.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I store the reagent in a -20°C freezer?
-
A: While cooling can slow degradation, it can exacerbate moisture problems. When a cold container is opened in a humid lab, water will rapidly condense on the cold solid. If you must store it cold, allow the sealed container to warm to ambient temperature for several hours before opening. A supplier recommends storage at 4°C, sealed and away from moisture.[20]
-
-
Q: I don't have a glove box or a Schlenk line. What is the next best thing?
-
Q: My reagent bottle has a septum-sealed cap. Can I just use a syringe?
-
A: This is not feasible for a solid. Septum-sealed bottles, like the Aldrich Sure/Seal™ system, are designed for dispensing air-sensitive liquids or solutions via syringe.[8] Attempting to draw a solid with a syringe is not practical.
-
-
Q: How often should I change the desiccant in my desiccator?
-
A: This depends on lab humidity and how frequently the desiccator is opened. For desiccants with a color indicator (e.g., indicating Drierite™), change it as soon as the color change is observed. For non-indicating desiccants, a good rule of thumb is to regenerate or replace them every 1-2 months as part of routine lab maintenance.
-
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
chemrox. (2007). drying the water out of hygroscopic crystals. Sciencemadness Discussion Board. [Link]
-
Etelux. (2024). Safety and efficiency go hand in hand: the role of the glove box in chemical handling. Etelux. [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]
-
ResearchGate. (2018). Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. [Link]
-
Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. [Link]
-
ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?. [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. [Link]
-
Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. r/chemistry. [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. [Link]
-
ResearchGate. (2022). Study on moisture absorption and evaporation performance of dual-network hydrogels regulated by lithium chloride hygroscopic salt. [Link]
- Google Patents. (1976).
-
HepatoChem. (n.d.). How do you handle hygroscopic salts?. [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]
-
University of Bristol, School of Chemistry. (2018). SOP For Operation Of Glove Boxes. [Link]
-
Atmospheric Chemistry and Physics. (2023). The effect of atmospherically relevant aminium salts on water uptake. [Link]
-
NIH National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
Chemistry Stack Exchange. (2018). Hygroscopic Substances and Drying Agents. [Link]
-
YouTube. (2020). Azetidine: Basicity and Preparation. [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). [Link]
-
SeraCare. (2022). Safety Data Sheet. [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ACP - The effect of atmospherically relevant aminium salts on water uptake [acp.copernicus.org]
- 3. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Azetidines - Enamine [enamine.net]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. etelux-glovebox.com [etelux-glovebox.com]
- 10. ucd.ie [ucd.ie]
- 11. inertcorp.com [inertcorp.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. How To [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Karl Fischer water content titration - Scharlab [scharlab.com]
- 18. metrohm.com [metrohm.com]
- 19. mt.com [mt.com]
- 20. chemscene.com [chemscene.com]
- 21. 相关内容暂不可用 [sigmaaldrich.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. hepatochem.com [hepatochem.com]
Validation & Comparative
The Architect's Guide to Potency and Precision: A Comparative Analysis of Kinase Inhibitors Based on Amine Building Blocks
Introduction: The Kinase Conundrum and the Amine Solution
In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of processes from cell growth and differentiation to metabolism and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, offering a more precise alternative to traditional chemotherapy.[3]
At the heart of many successful kinase inhibitors lies a seemingly simple yet profoundly influential structural element: the amine building block. These nitrogen-containing heterocyclic scaffolds—such as aminopyrimidines, aminopyrazines, and anilines—serve as the foundational anchor for the inhibitor within the kinase's ATP-binding pocket. They function as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region, the flexible loop connecting the N- and C-terminal lobes of the enzyme.[4][5] This interaction mimics the binding of the adenine base of ATP, effectively blocking the enzyme's catalytic function.[6]
The choice of amine scaffold is a pivotal decision in inhibitor design. It not only dictates the fundamental binding geometry but also profoundly influences the inhibitor's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of kinase inhibitors derived from different amine building blocks, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals. We will dissect how subtle changes in this core architecture can lead to dramatic differences in therapeutic potential.
The Hinge-Binding Interaction: An Anchor of Inhibition
The ATP-binding site of a kinase is a highly conserved pocket. A key feature is the "hinge" region, which typically provides one to three hydrogen bond donors and acceptors that interact with the adenine ring of ATP.[6][7] Effective kinase inhibitors must successfully compete with millimolar concentrations of cellular ATP. They achieve this by presenting a heterocyclic scaffold—our amine building block—that forms a similar, high-affinity hydrogen bonding pattern with the hinge backbone.[4][5]
The diagram below illustrates this fundamental principle, showing a generalized amine-based inhibitor forming hydrogen bonds with the kinase hinge, effectively occupying the space meant for ATP.
Caption: Generalized binding mode of an amine-based kinase inhibitor.
The amine scaffold acts as the anchor, while appended side chains ("R-Groups") extend into adjacent hydrophobic pockets, conferring selectivity for the target kinase over the ~500 other kinases in the human kinome.
Comparative Analysis of Amine Scaffolds in Approved Inhibitors
The true impact of the amine building block is best understood by comparing real-world examples. Here, we analyze three distinct scaffolds that are central to highly successful FDA-approved drugs: the 2-Aminopyrimidine of Imatinib, the Aniline (within a quinazoline) of Gefitinib, and the Aminopyridine of Crizotinib.
| Parameter | Imatinib (Gleevec®) | Gefitinib (Iressa®) | Crizotinib (Xalkori®) |
| Core Amine Scaffold | 2-Aminopyrimidine | 4-Anilinoquinazoline | 2-Aminopyridine |
| Primary Target(s) | Bcr-Abl, c-KIT, PDGFR | EGFR | ALK, ROS1, c-MET |
| Primary Indication | Chronic Myeloid Leukemia (CML), GIST | Non-Small Cell Lung Cancer (NSCLC) | NSCLC |
| Potency (IC50) | Bcr-Abl: ~25 nM PDGFR: ~100 nM c-KIT: ~100 nM | EGFR (WT): ~37 nM EGFR (L858R): ~24 nM EGFR (T790M): >10,000 nM[8] | ALK: ~24 nM c-MET: ~18 nM |
| Selectivity Profile | Multi-kinase inhibitor; potent against a specific family of tyrosine kinases. | Highly selective for EGFR, but shows significantly less potency against resistance mutations like T790M.[8][9] | Potent dual inhibitor of ALK and c-MET; also targets ROS1. |
| Known Resistance | Point mutations in the Abl kinase domain. | "Gatekeeper" mutation T790M in EGFR.[9] | Acquired mutations in the ALK kinase domain.[10] |
Note: IC50 values are approximate and can vary based on assay conditions. Data is compiled from multiple sources for illustrative comparison.
Discussion of Scaffolds
-
2-Aminopyrimidine (Imatinib): This scaffold is a cornerstone of kinase inhibitor design.[11] Its structure allows for a robust two-point hydrogen bond interaction with the kinase hinge. The success of Imatinib demonstrated that targeting the ATP-binding site could be a powerful therapeutic strategy. However, its multi-kinase activity, while beneficial in some contexts, can also lead to off-target effects.[12]
-
Aniline/Quinazoline (Gefitinib): The anilinoquinazoline core of Gefitinib provides a different geometry for hinge binding. This structure proved highly effective and selective for EGFR.[13] The limitation of this scaffold became apparent with the emergence of the T790M "gatekeeper" mutation, where a threonine is replaced by a bulkier methionine, sterically hindering drug binding. This highlights how inhibitor efficacy is intimately tied to the specific topology of the target's ATP pocket.[9]
-
Aminopyridine (Crizotinib): Crizotinib, built around an aminopyridine core, was developed to inhibit c-MET but was found to be a potent inhibitor of the ALK fusion protein, a key driver in a subset of NSCLC.[10] The pyrazole ring attached to the aminopyridine is also a privileged structure in kinase inhibitor design, contributing to the overall binding affinity and selectivity profile.[14]
Experimental Methodologies for Inhibitor Characterization
Objective comparison requires robust, reproducible experimental data. The following protocols are standard in the field for characterizing and comparing kinase inhibitors.
Experiment 1: Biochemical Potency Assessment (TR-FRET Assay)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method to measure kinase activity in a purified, biochemical setting. It quantifies the inhibitor's direct effect on the enzyme's ability to phosphorylate a substrate.
Caption: Workflow for a LanthaScreen™ TR-FRET kinase activity assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test kinase inhibitors in the appropriate buffer (e.g., 1% DMSO final concentration). Prepare a solution containing the target kinase and a fluorescein-labeled peptide substrate.
-
Reaction Initiation: In a 384-well plate, add the kinase/substrate solution to wells containing the diluted inhibitors.
-
Start Phosphorylation: Add ATP to all wells to initiate the kinase reaction. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Reaction Termination & Detection: Add a stop solution containing EDTA (to chelate Mg2+ and stop the kinase) and a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.[15]
-
Signal Measurement: Incubate for 60 minutes to allow for antibody binding. Read the plate on a TR-FRET-compatible plate reader. The ratio of acceptor (fluorescein) to donor (terbium) emission is calculated.
-
Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Causality Insight: The use of a terbium-labeled donor is critical. Terbium has a long fluorescence lifetime, which allows for measurement in a time-gated window. This eliminates interference from short-lived background fluorescence, dramatically increasing the signal-to-noise ratio.[15]
Experiment 2: Cellular Activity Assessment (MTT Assay)
An MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. This is crucial for determining if an inhibitor's biochemical potency translates into an anti-cancer effect in a cellular context.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for a period that allows for effects on proliferation (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the insoluble formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a spectrophotometer, typically at a wavelength of 570 nm.
-
Data Analysis: Normalize the absorbance values to untreated controls and plot against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Trustworthiness Insight: It is essential to run a vehicle control (e.g., DMSO) to ensure that the solvent used to dissolve the inhibitors does not have its own cytotoxic effects. A reference wavelength (e.g., 630 nm) can be used to correct for background absorbance.
Conclusion and Future Outlook
The choice of an amine building block is a foundational element in the design of potent and selective kinase inhibitors. As demonstrated by the comparison of Imatinib, Gefitinib, and Crizotinib, the core scaffold dictates the fundamental hinge-binding interactions and provides the framework upon which selectivity and desired pharmacokinetic properties are built. While classic scaffolds like aminopyrimidines and anilinoquinazolines have yielded tremendous clinical success, the field is continually evolving.
Future directions will focus on developing novel amine heterocycles that can overcome known resistance mechanisms, such as gatekeeper mutations.[12] Furthermore, there is a growing emphasis on designing inhibitors with unique selectivity profiles, potentially targeting multiple kinases in a rationally designed polypharmacology approach or achieving exquisite selectivity for a single kinase to minimize off-target toxicity. The strategic use of macrocyclization is also a powerful tool for locking in bioactive conformations and improving drug-like properties.[11] As our understanding of the kinome deepens, the rational design and comparative analysis of these fundamental amine building blocks will remain a critical driver of innovation in targeted cancer therapy.
References
-
Whelligan, D. K., et al. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. PubMed. Available at: [Link]
-
Lv, B., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][12][17]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PMC. Available at: [Link]
-
Takigawa, N., et al. (2007). Combination of SN-38 with gefitinib or imatinib overcomes SN-38-resistant small-cell lung cancer cells. PubMed. Available at: [Link]
-
Mih, J., et al. (2018). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors. PubMed Central. Available at: [Link]
-
Sun, C., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available at: [Link]
-
Goldberg, F. W., et al. (2010). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry. Available at: [Link]
-
Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Available at: [Link]
-
Barfoot, S. J., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Available at: [Link]
-
Whelligan, D. K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Available at: [Link]
-
Ogo, H., et al. (2014). Kinesin Spindle Protein Inhibitors with Diaryl Amine Scaffolds: Crystal Packing Analysis for Improved Aqueous Solubility. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Krüger, D. M., et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. PubMed. Available at: [Link]
-
BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. Available at: [Link]
-
ChEMBL. (Date N/A). Document: Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. ChEMBL - EMBL-EBI. Available at: [Link]
-
Leonard, S. E., et al. (2018). Rational Design of Selective Adenine-Based Scaffolds for Inactivation of Bacterial Histidine Kinases. PMC - NIH. Available at: [Link]
-
Kurebayashi, J., et al. (2006). Additive antitumor effects of gefitinib and imatinib on anaplastic thyroid cancer cells. PubMed. Available at: [Link]
-
Rudolph, D., et al. (2009). BI 6727, A Polo-like Kinase Inhibitor with Improved Pharmacokinetic Profile and Broad Antitumor Activity. AACR Journals. Available at: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2025). Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf. Available at: [Link]
- Google Patents. (2021). WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof. Google Patents.
-
Kim, H., et al. (2014). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. Available at: [Link]
-
El-Damasy, D. A., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. US National Library of Medicine. Available at: [Link]
-
Davare, M. A., et al. (2013). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. PNAS. Available at: [Link]
-
Movassaghi, M., et al. (2014). Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors. Organic Chemistry Frontiers. Available at: [Link]
-
Roskoski, R. Jr. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. PMC - NIH. Available at: [Link]
-
Shao, Z., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. Available at: [Link]
-
Whelligan, D. K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Available at: [Link]
-
Pop, F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
ChemRxiv. (Date N/A). How Ligands Interact with the Kinase Hinge. ChemRxiv. Available at: [Link]
-
The Royal Society of Chemistry. (Date N/A). CHAPTER 5: Designed Macrocyclic Kinase Inhibitors. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hinge Binders Library - Enamine [enamine.net]
- 5. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosolveit.de [biosolveit.de]
- 8. carnabio.com [carnabio.com]
- 9. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Additive antitumor effects of gefitinib and imatinib on anaplastic thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
The (3-Methylazetidin-3-yl)methanamine Moiety: A Compass for Navigating ADME Challenges in Drug Discovery
A Senior Application Scientist's Guide to Evaluating Absorption, Distribution, Metabolism, and Excretion Properties
In the intricate landscape of drug discovery, the journey of a promising compound from a mere concept to a viable therapeutic is fraught with challenges. Among the most critical hurdles are the absorption, distribution, metabolism, and excretion (ADME) properties, which collectively dictate the pharmacokinetic profile and ultimate success of a drug candidate. The relentless pursuit of molecules with optimized ADME characteristics has led medicinal chemists to explore novel chemical scaffolds that can confer advantageous properties. One such scaffold that has garnered significant attention is the (3-Methylazetidin-3-yl)methanamine moiety. This guide provides an in-depth evaluation of the ADME properties associated with this unique structural motif, offering a comparative analysis against more traditional cyclic amines and presenting the experimental frameworks necessary for a thorough assessment.
The incorporation of small, strained ring systems like azetidines into drug candidates has emerged as a powerful strategy to enhance key pharmacokinetic parameters.[1] The inherent structural rigidity and sp³-rich character of the azetidine ring can lead to improved metabolic stability, increased solubility, and better receptor selectivity.[1] The (3-Methylazetidin-3-yl)methanamine moiety, in particular, offers a unique three-dimensional exit vector from the core scaffold, which can be exploited to fine-tune interactions with biological targets while simultaneously influencing ADME properties.
I. Comparative ADME Profile: A Data-Driven Perspective
To objectively assess the merits of the (3-Methylazetidin-3-yl)methanamine moiety, a comparative analysis of its key ADME parameters against commonly used cyclic amine bioisosteres, such as piperidine and pyrrolidine, is essential. While direct head-to-head experimental data for identical molecular frameworks is often proprietary or not publicly available, we can draw valuable insights from existing literature on azetidine-containing compounds and specific examples like the CDK9 inhibitor, KB-0742, which features this exact moiety.[2]
Table 1: Comparative In Vitro ADME Properties
| ADME Parameter | (3-Methylazetidin-3-yl)methanamine Moiety (Representative Data) | Piperidine/Pyrrolidine Analogs (General Trends) | Rationale for Improved Properties |
| Metabolic Stability | |||
| Human Liver Microsomal Stability (t½) | > 60 min (for KB-0742)[2] | Often susceptible to CYP-mediated oxidation | The azetidine ring can be less prone to oxidation compared to the more flexible and electron-rich piperidine and pyrrolidine rings. The methyl group can also shield adjacent positions from metabolic attack. |
| Permeability | |||
| Caco-2 Permeability (Papp A→B) | 1.48 - 1.85 x 10⁻⁶ cm/s (for KB-0742)[2] | Variable, can be lower for more basic analogs | The azetidine moiety can offer a favorable balance of polarity and lipophilicity, facilitating passive diffusion across cell membranes. |
| Efflux Ratio (B→A / A→B) | 1.48 - 1.85 (for KB-0742)[2] | Can be high for P-gp substrates | Compounds containing this moiety may exhibit low potential for being P-glycoprotein (P-gp) substrates, leading to better oral absorption and brain penetration. |
| Solubility | |||
| Aqueous Solubility | Generally improved[3][4] | Can be limited for lipophilic analogs | The polar nature of the azetidine nitrogen and the potential for hydrogen bonding can enhance aqueous solubility.[4] |
| CYP450 Inhibition | |||
| IC₅₀ vs. Major Isoforms | No significant inhibition of CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 (for KB-0742)[2] | Can be a liability depending on the substitution pattern | The compact and rigid nature of the azetidine ring may lead to less promiscuous binding to the active sites of CYP enzymes. |
| hERG Inhibition | |||
| IC₅₀ | Generally lower liability[5] | A known liability for many basic amines | The specific geometry and charge distribution of the azetidine moiety may result in weaker interactions with the hERG potassium channel.[5] |
II. The "Why": Mechanistic Insights into ADME Advantages
The favorable ADME properties often associated with the (3-Methylazetidin-3-yl)methanamine moiety stem from its unique structural and electronic characteristics.
-
Metabolic Stability: The four-membered azetidine ring possesses significant ring strain, which paradoxically can contribute to its metabolic stability.[1] Unlike the more flexible five- and six-membered rings of pyrrolidine and piperidine, the azetidine ring is less likely to adopt conformations that are optimal for binding to the active sites of metabolic enzymes like cytochrome P450s. The methyl group at the 3-position can further sterically hinder enzymatic attack on the ring.
-
Permeability and Efflux: The balance between lipophilicity and polarity is a critical determinant of a compound's ability to cross biological membranes. The (3-Methylazetidin-3-yl)methanamine moiety can provide a desirable physicochemical profile, allowing for sufficient membrane partitioning without being a strong substrate for efflux transporters like P-glycoprotein. The reduced basicity of the azetidine nitrogen compared to piperidine can also be beneficial in minimizing unwanted interactions with acidic phospholipids in cell membranes.
-
Solubility: The presence of the nitrogen atom in the azetidine ring, capable of acting as a hydrogen bond acceptor, generally contributes to improved aqueous solubility.[4] This is a significant advantage in drug development, as poor solubility can hinder absorption and formulation.[6]
-
Reduced Off-Target Effects: The rigid conformation of the azetidine ring can lead to more specific interactions with the intended biological target, potentially reducing off-target activities, including the inhibition of CYP450 enzymes and the hERG channel.[5] This increased selectivity is a key aspect of modern drug design, aiming to minimize adverse drug reactions.
III. Experimental Workflows for ADME Evaluation
A robust and systematic evaluation of the ADME properties of compounds containing the (3-Methylazetidin-3-yl)methanamine moiety is crucial. The following are detailed, step-by-step methodologies for key in vitro ADME assays.
A. Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes in the liver.
Protocol:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw human liver microsomes (HLMs) on ice and dilute to a final concentration of 1 mg/mL in a phosphate buffer (pH 7.4).
-
Prepare a fresh NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the test compound (final concentration, e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.
-
B. Cell Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.
Protocol:
-
Plate Preparation:
-
Prepare a donor plate (e.g., a 96-well filter plate) and an acceptor plate (e.g., a 96-well microplate).
-
Coat the filter membrane of the donor plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
-
-
Assay Setup:
-
Add an appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the wells of the acceptor plate.
-
Prepare solutions of the test compounds in the same buffer, typically from a DMSO stock, and add them to the wells of the donor plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich," ensuring the membrane is in contact with the buffer in the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_a(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
-
C. Kinetic Solubility Assay
This high-throughput assay provides an early indication of a compound's solubility.
Protocol:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
-
Assay Procedure:
-
In a clear 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.
-
Mix the solution thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.
-
-
Detection of Precipitation:
-
Measure the turbidity of the solution in each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm) with a plate reader. An increase in light scattering or absorbance indicates precipitation.
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
-
D. Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP450 enzymes, which is crucial for predicting drug-drug interactions.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of the test compound at various concentrations.
-
Use human liver microsomes or recombinant CYP enzymes.
-
Prepare a cocktail of probe substrates specific for each CYP isoform being tested.
-
-
Incubation:
-
In a 96-well plate, combine the microsomes (or recombinant enzymes), the test compound, and the probe substrate cocktail in a buffer solution.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding an NADPH regenerating system.
-
-
Reaction Termination and Analysis:
-
After a specific incubation time, stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolites from the probe substrates.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.
-
IV. Conclusion and Future Perspectives
The (3-Methylazetidin-3-yl)methanamine moiety represents a valuable building block in modern medicinal chemistry, offering a compelling strategy to address common ADME liabilities. The unique combination of structural rigidity, three-dimensional character, and favorable physicochemical properties can lead to compounds with enhanced metabolic stability, improved permeability and solubility, and a reduced potential for off-target effects.
The provided experimental workflows offer a robust framework for the systematic evaluation of these critical ADME parameters. As drug discovery continues to evolve, the rational incorporation of such novel scaffolds, guided by a thorough understanding of their ADME profiles, will be paramount in the successful development of the next generation of therapeutics. The continued exploration of structure-ADME relationships for azetidine-containing compounds will undoubtedly uncover further opportunities to fine-tune pharmacokinetic properties and deliver safer, more effective medicines.
V. References
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link][3][7]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. [Link][8]
-
Examples of azetidine-based bioisosters. ResearchGate. [Link][4]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link][1]
-
Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry. [Link][2]
-
In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. Biological Chemistry. [Link][9]
-
Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters. [Link][5]
-
Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][6]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the selective chemical modulation of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of (3-Methylazetidin-3-yl)methanamine Dihydrochloride: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard Landscape
(3-Methylazetidin-3-yl)methanamine dihydrochloride is a substituted azetidine, a class of compounds that can present significant health hazards. Azetidines are known to be skin and eye irritants, and in some cases, corrosive.[1][2][3] The dihydrochloride salt form indicates that it is likely a solid, which can pose an inhalation hazard if handled as a dust.[4][5][6] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design.
Primary Hazards:
-
Skin Irritation/Corrosion: Direct contact can lead to skin irritation or more severe chemical burns.[1][2][7]
-
Serious Eye Damage: The compound is expected to be a serious eye irritant.[2][7]
-
Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[2][5][6][8]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[5][6][8]
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, which should be donned before any handling of the compound.
| Body Part | PPE Recommendation | Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves. | Provides a primary and secondary barrier against chemical permeation. Amines can degrade certain glove materials over time. |
| Eyes/Face | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against dust and splashes. The face shield offers an additional layer of protection for the entire face.[9][10] |
| Body | Chemical-resistant lab coat or apron. | Protects against spills and contamination of personal clothing.[9][11][12] |
| Respiratory | NIOSH-approved respirator with a particulate filter (e.g., N95, P100). | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[9][11] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Procedural Guidance: Step-by-Step Handling and Disposal
Adherence to a strict, sequential workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
I. Preparation and Donning of PPE
The following workflow illustrates the correct sequence for donning PPE to prevent cross-contamination.
II. Safe Handling Protocol
-
Engineering Controls: Whenever possible, handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure. Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the vessel is appropriately sized and on a stable surface.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills, use an absorbent material appropriate for chemicals (e.g., vermiculite or sand) and collect the material in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
III. Doffing of PPE and Decontamination
The removal of PPE is a critical step to prevent exposure. The sequence is designed to minimize contact with contaminated surfaces.
IV. Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and absorbent materials, must be considered hazardous waste.
-
Containerization: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. The labels should include the chemical name, concentration, and hazard symbols.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves collection by a certified environmental health and safety provider. Do not dispose of this chemical down the drain or in regular trash.[13]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][14] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][15] |
By integrating these safety protocols into your standard operating procedures, you can create a secure environment for groundbreaking research while upholding the highest standards of laboratory safety.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]
-
Dal-Cin, M. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aichem. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
-
Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.fr [fishersci.fr]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. fishersci.se [fishersci.se]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. chemscene.com [chemscene.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. youtube.com [youtube.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
